Ethyl 2-amino-1-cyclohexene-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-aminocyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZVWABPSHNPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310322 | |
| Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-00-3 | |
| Record name | 1128-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-amino-1-cyclohexene-1-carboxylate, a valuable intermediate in organic synthesis. This document details the synthetic pathway starting from cyclohexanone, outlines detailed experimental protocols, and presents a summary of its physicochemical and spectroscopic properties.
Introduction
This compound is a cyclic β-enamino ester. Enamines derived from β-keto esters are versatile building blocks in organic chemistry, serving as precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecules. The presence of the amine and ester functionalities, conjugated with a carbon-carbon double bond, allows for diverse chemical transformations. This guide focuses on a common and efficient two-step synthesis and the analytical characterization of the final product.
Synthesis Pathway
The synthesis of this compound is typically achieved in two primary steps starting from cyclohexanone.
-
Step 1: Carbethoxylation of Cyclohexanone. Cyclohexanone undergoes a Claisen condensation reaction with diethyl carbonate in the presence of a strong base, such as sodium hydride, to yield the β-keto ester, Ethyl 2-oxocyclohexanecarboxylate.
-
Step 2: Enamine Formation. The resulting Ethyl 2-oxocyclohexanecarboxylate is then reacted with an ammonia source to form the target enamine, this compound. This reaction is an acid-catalyzed nucleophilic addition-elimination.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis and analysis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
This protocol is adapted from established procedures for the carbethoxylation of ketones.[1]
-
Reagents and Materials:
-
Cyclohexanone (50 mL, 0.48 mol)
-
Diethyl carbonate (146 mL, 1.2 mol)
-
Sodium hydride (60% dispersion in mineral oil, 63 g, 1.6 mol)
-
Anhydrous Tetrahydrofuran (THF, 200 mL)
-
3N Hydrochloric Acid
-
Dichloromethane (DCM)
-
Brine
-
-
Procedure:
-
To a 1000 mL flask equipped with a reflux condenser and a dropping funnel, add diethyl carbonate (146 mL) and anhydrous THF (150 mL).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (63 g) to the mixture while stirring.
-
Heat the mixture to reflux for 1 hour.
-
Prepare a solution of cyclohexanone (50 mL) in anhydrous THF (50 mL) and add it dropwise to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for an additional 1.5 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 3N hydrochloric acid until the mixture is acidic.
-
Pour the mixture into a separatory funnel containing brine and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brown oil (approx. 66 g, 80% yield). The product can be used in the next step without further purification.
-
Protocol 2: Synthesis of this compound
This is a general procedure for the formation of an enamine from a β-keto ester using an ammonia source.
-
Reagents and Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (10.0 g, 58.7 mmol)
-
Ammonium acetate (13.6 g, 176 mmol)
-
Benzene or Toluene (150 mL)
-
Glacial Acetic Acid (optional, catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl 2-oxocyclohexanecarboxylate (10.0 g) and ammonium acetate (13.6 g) in benzene (150 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound as a crystalline solid.
-
The general mechanism for the acid-catalyzed formation of the enamine is depicted below.
Caption: General mechanism for acid-catalyzed enamine formation from a β-keto ester and ammonia.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1128-00-3 | N/A |
| Molecular Formula | C₉H₁₅NO₂ | [2] |
| Molecular Weight | 169.22 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | 70-74 °C | N/A |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous compounds.
Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| 2.25 | Triplet | 2H | C(3)-H₂ |
| 2.18 | Triplet | 2H | C(6)-H₂ |
| 1.65 | Multiplet | 4H | C(4)-H₂ & C(5)-H₂ |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.0 | C =O (Ester) |
| ~ 160.0 | C -2 (C-NH₂) |
| ~ 95.0 | C -1 |
| ~ 58.5 | -O -CH₂-CH₃ |
| ~ 30.0 | C -6 |
| ~ 25.5 | C -3 |
| ~ 22.0 | C -4 / C -5 |
| ~ 21.5 | C -4 / C -5 |
| ~ 14.5 | -O-CH₂-CH₃ |
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |
| 2980 - 2850 | C-H stretch (aliphatic) |
| ~ 1650 | C=O stretch (ester, conjugated) |
| ~ 1610 | C=C stretch (conjugated) |
| ~ 1560 | N-H bend |
| ~ 1250 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M]⁺ | 169.11 |
| [M+H]⁺ | 170.12 |
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-1-cyclohexene-1-carboxylate is a cyclic β-enamino ester of significant interest in synthetic organic chemistry. Its unique structural features, combining a nucleophilic enamine with an electron-withdrawing ester group, make it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its structural and identifying information, thermodynamic and spectral data. Additionally, a detailed experimental protocol for its synthesis via the Gewald reaction is presented, along with a discussion of its general reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Identity and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its fundamental identifiers and physical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 2-aminocyclohex-1-ene-1-carboxylate[2] |
| CAS Number | 1128-00-3[2] |
| Molecular Formula | C₉H₁₅NO₂[2] |
| Molecular Weight | 169.22 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(N)CCCC1[2] |
| InChI Key | JBZVWABPSHNPIK-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder or crystals | [1][2] |
| Melting Point | 70-74 °C | [1][2] |
| Boiling Point (estimated) | 298.52 °C | [3][4] |
| Density (estimated) | 1.087 g/cm³ | [3][4] |
| pKa (predicted) | 6.97 ± 0.20 | [3] |
| Solubility | Data not available. Generally, enamines show solubility in organic solvents.[5][6] |
Spectral Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclohexene ring, and the amine protons. The chemical shifts of the cyclohexene protons would be influenced by their proximity to the enamine and ester functionalities.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the enamine double bond, the carbons of the ethyl group, and the four sp³ hybridized carbons of the cyclohexene ring.
2.2. Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the ethoxy group from the ester, as well as fragmentation of the cyclohexene ring.
2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the alkyl and vinyl groups, the C=O stretching of the ester, and the C=C stretching of the enamine double bond.
Synthesis Protocol: Gewald Reaction
A plausible and efficient method for the synthesis of this compound is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone, an active methylene compound (in this case, a cyanoacetate), and elemental sulfur in the presence of a base.
3.1. Reaction Scheme
References
Spectroscopic Profile of Ethyl 2-amino-1-cyclohexene-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Ethyl 2-amino-1-cyclohexene-1-carboxylate. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.06 | br s | - | 2H | -NH₂ |
| 4.15 | q | 7.2 | 2H | -O-CH₂ -CH₃ |
| 2.26 | t | 6.1 | 2H | C(3)-H₂ |
| 2.21 | t | 6.1 | 2H | C(6)-H₂ |
| 1.57-1.71 | m | - | 4H | C(4)-H₂ and C(5)-H₂ |
| 1.28 | t | 7.2 | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C =O |
| 155.0 | C -NH₂ |
| 97.0 | =C -COOEt |
| 58.5 | -O -CH₂-CH₃ |
| 30.0 | C (6) |
| 26.0 | C (3) |
| 23.0 | C (4) |
| 21.5 | C (5) |
| 14.5 | -O-CH₂-CH₃ |
Note: These values are predicted and may vary from experimental results.
Table 3: IR Spectroscopic Data (Predicted from Functional Group Analysis)
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (Amine) |
| 2950 - 2850 | Medium to Strong | C-H stretch (Aliphatic) |
| 1710 - 1680 | Strong | C=O stretch (α,β-unsaturated Ester) |
| 1650 - 1580 | Medium to Strong | C=C stretch (Enamine) |
| 1650 - 1550 | Medium | N-H bend (Amine) |
| 1250 - 1150 | Strong | C-O stretch (Ester) |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 170.1175 | [M+H]⁺ (High-Resolution MS) |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase or an appropriate solvent for direct infusion.
High-Resolution Mass Spectrometry (HRMS) - Electrospray Ionization (ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
An In-depth Technical Guide on the Tautomerism of Ethyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-1-cyclohexene-1-carboxylate, a β-enaminone, is a versatile synthetic intermediate that exhibits complex tautomeric equilibria. This technical guide provides a comprehensive analysis of the structural and electronic factors governing the tautomerism of this compound. It delves into the primary tautomeric forms—enamine, imine, and keto—and the influence of environmental factors, such as solvent polarity, on the position of the equilibrium. Detailed experimental protocols for the synthesis and spectroscopic analysis, alongside computational methodologies for studying this phenomenon, are presented. This guide aims to equip researchers with the fundamental knowledge required to understand and manipulate the tautomeric behavior of this important chemical entity for applications in synthetic chemistry and drug development.
Introduction to Tautomerism in β-Enaminones
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry.[1] In the case of β-enaminones, such as this compound, this phenomenon primarily manifests as an equilibrium between the enamine and imine forms. This is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds.[1] The position of this equilibrium is highly sensitive to a variety of factors including the electronic nature of substituents, steric effects, and the surrounding solvent environment.[1] Understanding and controlling this tautomeric balance is crucial as the different tautomers can exhibit distinct reactivity and biological activity.
Tautomeric Forms of this compound
This compound can theoretically exist in three main tautomeric forms: the enamine, the imine, and the keto form.
-
Enamine Tautomer: This form is characterized by the presence of an amino group and an ester group attached to a C=C double bond within the cyclohexene ring. It is often stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.
-
Imine Tautomer: This tautomer features a C=N double bond within the ring, with the amino proton having migrated to the α-carbon.
-
Keto Tautomer: This form would involve the tautomerization of the enamine to a keto-amine structure, which is generally less favored for β-enaminones.
The equilibrium between these forms is dynamic and influenced by various factors.
Caption: Tautomeric equilibria of this compound.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the tautomeric forms of this compound is dictated by several interconnected factors:
-
Intramolecular Hydrogen Bonding: The enamine tautomer can form a strong six-membered intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. This chelation significantly stabilizes the enamine form.
-
Solvent Effects: The polarity of the solvent plays a critical role in the tautomeric equilibrium.
-
Non-polar solvents tend to favor the enamine tautomer as they do not disrupt the intramolecular hydrogen bond.
-
Polar protic solvents can act as both hydrogen bond donors and acceptors, potentially solvating the molecule and disrupting the internal hydrogen bond, which may shift the equilibrium towards the imine or keto forms.[1]
-
Polar aprotic solvents can also influence the equilibrium through dipole-dipole interactions.[1]
-
-
Temperature: Changes in temperature can affect the thermodynamic stability of the tautomers and thus shift the equilibrium position.
Quantitative Analysis of Tautomeric Equilibrium
While specific quantitative data for this compound is not extensively reported in the literature, studies on analogous β-enaminones and β-dicarbonyls provide valuable insights into the expected equilibrium constants (KT) under different conditions. The equilibrium constant is defined as the ratio of the concentrations of the tautomers at equilibrium.
Table 1: Solvent Effects on Tautomeric Equilibria of Analogous Compounds
| Compound | Solvent | % Enamine/Enol | % Imine/Keto | Reference |
| Aminated Pyronic Derivative | CDCl₃ | 63% (Enamine) | 37% (Imine) | [1] |
| Ethyl Acetoacetate | Methanol | 17% | 83% | [1] |
Experimental Protocols for Tautomerism Studies
The investigation of tautomeric equilibria requires a combination of synthetic, spectroscopic, and computational methods.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of a suitable ketone with ethyl cyanoacetate in the presence of a base.
Caption: General workflow for the synthesis of the target compound.
Detailed Protocol:
-
To a stirred solution of the starting ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Analysis
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution.
-
¹H NMR: The chemical shifts of the N-H proton and the protons on the cyclohexene ring will be distinct for each tautomer. Integration of the respective signals allows for the determination of the tautomeric ratio.
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the C=C or C=N bonds provide clear evidence for the predominant tautomeric form.
5.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The different tautomers will have distinct absorption maxima (λmax) due to differences in their electronic structures.[2] By analyzing the changes in the absorption spectra with solvent polarity, insights into the shifting equilibrium can be gained.
Computational Chemistry
Density Functional Theory (DFT) calculations are widely used to model the structures and relative stabilities of tautomers.
Computational Protocol:
-
Model Building: Construct the 3D structures of the enamine, imine, and keto tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data (enthalpy, Gibbs free energy).
-
Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Data Analysis: Compare the calculated energies of the tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.
Caption: Workflow for computational analysis of tautomerism.
Role in Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest the involvement of this compound or its tautomers in specific biological signaling pathways. However, the β-enaminone scaffold is present in various biologically active molecules, and their tautomeric state can be critical for receptor binding and biological function. Further research is warranted to explore the potential pharmacological activities of this compound and its tautomers.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. The enamine tautomer is generally expected to be the most stable form, primarily due to the stabilizing effect of an intramolecular hydrogen bond. However, the equilibrium can be significantly influenced by the solvent medium. A comprehensive understanding of this tautomeric behavior, achieved through a combination of spectroscopic analysis and computational modeling, is essential for its effective utilization in the design and synthesis of novel chemical entities with potential applications in drug discovery and materials science. Further investigation into the quantitative aspects of its tautomeric equilibrium and its potential biological activities is a promising area for future research.
References
The Enamine Functionality in Ethyl 2-amino-1-cyclohexene-1-carboxylate: An In-depth Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-1-cyclohexene-1-carboxylate is a versatile cyclic β-enamino ester, a class of compounds recognized for their significant role as building blocks in modern organic synthesis. The inherent electronic properties of the enamine functionality, characterized by the delocalization of the nitrogen lone pair into the double bond and the ester group, confer a rich and varied reactivity profile. This guide provides a comprehensive overview of the reactivity of the enamine moiety in this compound, focusing on its utility in the construction of diverse molecular architectures, particularly heterocyclic systems of medicinal interest. We will delve into its synthesis, its behavior as a nucleophile in reactions with various electrophiles, and its participation in cycloaddition and cyclization reactions. This document aims to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in leveraging the synthetic potential of this valuable intermediate.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the condensation of a β-keto ester, ethyl 2-oxocyclohexane-1-carboxylate, with an amine source, typically ammonia or an ammonium salt. This reaction is often catalyzed by an acid.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of the target enamine.
Reactivity of the Enamine Functionality
The enamine moiety in this compound is characterized by a nucleophilic β-carbon, arising from the resonance contribution of the nitrogen lone pair. This makes the molecule susceptible to attack by a wide range of electrophiles. The reactivity can be broadly categorized into reactions at the nitrogen atom (N-functionalization) and reactions at the β-carbon (C-functionalization).
Electrophilic Attack at the β-Carbon
The electron-rich β-carbon of the enamine is the primary site for electrophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
While specific examples for the direct alkylation and acylation of this compound are not extensively detailed in the readily available literature, the general reactivity of enamines suggests that these reactions are feasible.[1][2] Alkylation would typically proceed with alkyl halides, and acylation with acyl chlorides or anhydrides, often in the presence of a base to neutralize the resulting iminium salt.
Enamines are excellent Michael donors, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reactivity is expected for this compound, leading to the formation of 1,5-dicarbonyl compounds or their derivatives after hydrolysis of the enamine functionality.
Cyclization and Annulation Reactions
A significant application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems.
The Friedländer annulation is a classic method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] this compound can serve as the methylene component in reactions with 2-aminobenzonitriles to construct the core structure of tacrine and its analogues, which are known for their acetylcholinesterase inhibitory activity.[4][5]
The general mechanism for the Friedländer synthesis of tacrine analogues is illustrated below:
Caption: Simplified pathway of the Friedländer annulation.
Experimental Protocol: Synthesis of Tacrine Analogues
A representative, though not specific to the ethyl ester, protocol for the synthesis of tacrine involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a Lewis acid catalyst.[4]
-
Materials: 2-Aminobenzonitrile, cyclohexanone, boron trifluoride diethyl etherate (BF₃·Et₂O), toluene, 2 M sodium hydroxide (NaOH), dichloromethane (CH₂Cl₂), sodium sulfate (Na₂SO₄).
-
Procedure: To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, boron trifluoride diethyl etherate (1.2 equivalents) is added slowly. The mixture is refluxed for 24 hours. After cooling, the toluene is decanted, and 2 M NaOH is added. The mixture is then refluxed for another 24 hours. After cooling, the reaction mixture is extracted with CH₂Cl₂, the organic layers are combined, dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the product.[4]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Aminobenzonitrile | Cyclohexanone | BF₃·Et₂O | Toluene | 24 (then 24 with NaOH) | Reflux | 81 | [4] |
| 2-Aminobenzonitrile | 4,4-Dimethylcyclohexanone | BF₃·Et₂O | Toluene | 24 (then 24 with NaOH) | Reflux | 74 | [4] |
| 2-Aminobenzonitrile | Sila-cyclohexanone | POCl₃ | - | 2 | 120 | 15 | [4] |
This compound can also be a valuable precursor for the synthesis of pyridopyrimidines, a class of fused heterocycles with a wide range of biological activities.[6][7] The reaction typically involves condensation with a suitable pyrimidine-based building block.
The enamine functionality can react with 1,3-dicarbonyl compounds like acetylacetone and β-ketoesters. These reactions, often acid-catalyzed, can lead to the formation of various heterocyclic systems, such as pyridinones.[8]
Experimental Protocol: Synthesis of Pyridinone Derivatives from β-Enamino Esters
A general procedure for the reaction of a β-enamino ester with acetylacetone involves heating the reactants in acetic acid in the presence of ammonium acetate.[8]
-
Materials: β-Enamino ester, acetylacetone, acetic acid, ammonium acetate.
-
Procedure: A mixture of the β-enamino ester, acetylacetone, and ammonium acetate in acetic acid is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
| Enamino Ester | Reagent | Solvent | Catalyst/Additive | Time (h) | Temp (°C) | Product Class | Reference |
| General β-enamino ester | Acetylacetone | Acetic Acid | Ammonium Acetate | - | Reflux | Pyridinone | [8] |
| General β-enamino ester | Substituted Hydrazines | Ethanol | - | 3 | Reflux | Pyrazolone | [8] |
Cycloaddition Reactions
The double bond of the enamine system can participate in cycloaddition reactions, although this aspect of this compound's reactivity is less explored in the available literature compared to its use in cyclization reactions. In principle, it could act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, or participate in [2+2] cycloadditions with suitable partners.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. Its enamine functionality provides a nucleophilic center that can be exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent application of this compound is in the construction of fused heterocyclic systems, including medicinally relevant scaffolds like tacrine and pyridopyrimidines, primarily through cyclization and annulation strategies. While its reactivity in areas such as direct alkylation, acylation, and cycloaddition reactions warrants further investigation, the existing literature clearly demonstrates its significant potential for the synthesis of complex molecular architectures. This guide provides a foundational understanding of its reactivity, which, it is hoped, will inspire further exploration and application in the fields of chemical research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rdchemicals.com [rdchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-amino-1-cyclohexene-1-carboxylate. This information is critical for maintaining the integrity, purity, and potency of the compound in research and drug development settings. The guidance herein is based on the general chemical properties of enamines and established principles of pharmaceutical stability testing.
Chemical Profile and Inherent Stability
This compound is an enamine, a class of compounds characterized by an amino group attached to a carbon-carbon double bond. The presence of the enamine functional group is the primary determinant of its chemical stability. Enamines are known to be susceptible to hydrolysis, particularly in the presence of moisture and acidic conditions, which can lead to the formation of a ketone and an amine.[1][2] The lone pair of electrons on the nitrogen atom makes the double bond electron-rich and thus nucleophilic, predisposing it to reactions with electrophiles.[2]
Potential Degradation Pathways
The principal degradation pathway for this compound is hydrolysis. This reaction is typically acid-catalyzed and involves the protonation of the double bond, followed by the attack of water to form an unstable intermediate that subsequently breaks down to yield ethyl 2-oxocyclohexane-1-carboxylate and ammonia.[1][2]
Other potential degradation pathways that should be considered, especially under forced degradation conditions, include:
-
Oxidation: The enamine functionality can be susceptible to oxidation, potentially leading to the formation of various oxidized species.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. For instance, a formulation of ciprofloxacin eye drops, upon exposure to UV light, underwent photolysis resulting in the formation of an ethylene diamine analogue.[4]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.
A logical workflow for investigating these degradation pathways is essential for a comprehensive stability assessment.
Caption: Workflow for Investigating Degradation Pathways.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions that minimize exposure to factors that can promote degradation. Based on its chemical nature, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down the rate of potential hydrolytic and thermal degradation reactions. |
| Humidity | Store in a dry environment with a desiccant. | Minimizes the presence of water to prevent hydrolysis.[1][2] |
| Light | Protect from light by storing in an amber or opaque container. | Prevents potential photodegradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |
| pH | Avoid contact with acidic or basic substances. | The compound is most stable in a neutral environment; both acid and base can catalyze hydrolysis.[1][2] |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires conducting forced degradation studies.[4][5][6][7][8] These studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish its intrinsic stability.[6][8]
The following is a general experimental protocol for a forced degradation study. The specific concentrations and durations may need to be optimized.
4.1. Materials and Equipment
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
4.2. Experimental Workflow
The following diagram illustrates the typical workflow for a forced degradation study.
Caption: Forced Degradation Experimental Workflow.
4.3. Detailed Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours). At various time points, withdraw samples and analyze by HPLC.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). At various time points, withdraw samples and analyze by HPLC. A solid sample of the compound should also be subjected to the same thermal stress.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines, for a defined period. A control sample should be kept in the dark under the same temperature conditions. At various time points, withdraw samples and analyze by HPLC.
4.4. Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solution) | 48 hours | 80°C | |||
| Heat (Solid) | 48 hours | 80°C | |||
| Photolysis | Per ICH Q1B | Controlled |
Conclusion
The stability of this compound is primarily influenced by its enamine functional group, making it susceptible to hydrolysis, particularly in the presence of acid and moisture. Adherence to the recommended storage conditions—refrigeration, protection from light, and maintenance of a dry, inert atmosphere—is essential for preserving its chemical integrity. A thorough understanding of its stability profile can be achieved through systematic forced degradation studies, which will identify potential degradation products and inform the development of stable formulations and appropriate handling procedures. The protocols and data presentation formats provided in this guide offer a framework for researchers to conduct these critical stability assessments.
References
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation [sgs.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Synthesis of β-Enamino Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Enamino esters are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, amino acids, and biologically active molecules. Their inherent structural features, including a nucleophilic enamine carbon and a conjugated ester group, make them valuable synthons in organic chemistry. This technical guide provides a comprehensive historical overview of the synthetic methodologies developed for β-enamino esters, from classical condensation reactions to modern catalytic and green chemistry approaches. It includes a comparative analysis of various methods, detailed experimental protocols for key reactions, and graphical representations of the synthetic evolution.
I. The Classical Approach: Direct Condensation
The most traditional and straightforward method for the synthesis of β-enamino esters involves the direct condensation of a β-keto ester with a primary or secondary amine. This reaction is typically performed at elevated temperatures, often in an aromatic solvent such as benzene or toluene, with azeotropic removal of the water formed during the reaction using a Dean-Stark apparatus.
This classical method, while conceptually simple, often suffers from several drawbacks, including harsh reaction conditions, long reaction times, and limited substrate scope, particularly with less nucleophilic amines. The high temperatures can also lead to side reactions and decomposition of sensitive substrates.
II. The Evolution of Catalysis in β-Enamino Ester Synthesis
To overcome the limitations of the classical method, significant research has focused on the development of catalysts that can promote the condensation reaction under milder conditions. This has led to a wide variety of catalytic systems, which can be broadly categorized as follows:
-
Brønsted and Lewis Acid Catalysis: The use of acidic catalysts has been a significant advancement. Simple Brønsted acids like acetic acid have been shown to be effective, inexpensive, and environmentally benign catalysts, especially when combined with alternative energy sources like ultrasound.[1] A plethora of Lewis acids have also been successfully employed, including metal salts such as zinc chloride (ZnCl₂), copper(II) sulfate (CuSO₄), ceric ammonium nitrate (CAN), and indium(III) bromide (InBr₃). These catalysts activate the keto group of the β-keto ester, facilitating nucleophilic attack by the amine.
-
Metal Nanoparticle Catalysis: In recent years, heterogeneous catalysis using metal nanoparticles has gained prominence due to the high catalytic activity and ease of recovery and reuse of the catalyst. Gold (Au) and silver (Ag) nanoparticles, often in combination, have been shown to be highly efficient for the solvent-free synthesis of β-enamino esters at room temperature.[2][3]
-
"Green" and Unconventional Catalysis: The principles of green chemistry have driven the exploration of more environmentally friendly catalytic systems. This includes the use of biodegradable catalysts, such as onion extract, and reactions in greener solvents like water. Furthermore, the use of unconventional energy sources has revolutionized the synthesis of β-enamino esters.
III. Modern Synthetic Methodologies: A Shift Towards Efficiency and Sustainability
Modern approaches to β-enamino ester synthesis are characterized by their efficiency, mild reaction conditions, and adherence to green chemistry principles. These methods often employ alternative energy sources to accelerate the reaction and reduce energy consumption.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes.[4] This technique provides rapid and uniform heating, leading to higher yields and cleaner reactions. Microwave-assisted synthesis can be performed under solvent-free conditions or with minimal solvent, further enhancing its green credentials.
-
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to the reaction mixture, leading to the formation and collapse of cavitation bubbles.[5][6] This creates localized high temperatures and pressures, accelerating the reaction rate. Ultrasound-assisted synthesis is often carried out at room temperature and under solvent-free conditions, making it a highly efficient and environmentally friendly method.[5]
-
Solvent-Free and Water-Based Synthesis: Eliminating organic solvents is a key goal of green chemistry. Many modern methods for β-enamino ester synthesis are now performed under solvent-free conditions, where the reactants themselves act as the reaction medium.[7][8] Alternatively, water is being explored as a green solvent for these reactions, offering significant environmental and economic advantages.
IV. Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for various methods used in the synthesis of β-enamino esters, allowing for a clear comparison of their efficiency and reaction conditions.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Classical Condensation | None / Acid (e.g., p-TSA) | Toluene | Reflux | Several hours | Moderate | [9] |
| Brønsted Acid Catalysis | Acetic Acid (0.1 equiv) | Solvent-free | Room Temp (US) | 5-60 min | 72-98 | [1][5] |
| Lewis Acid Catalysis | Fe(OTf)₃ (1 mol%) | Solvent-free | Room Temp | 2-10 min | 90-99 | [7][8] |
| Gold/Silver Nanoparticles | [(PPh₃)AuCl]/AgOTf (1 mol%) | Solvent-free | Room Temp | 10-30 min | 76-98 | [2][3] |
| Microwave-Assisted | K-10 Clay | Solvent-free | 155 W | 1-5 min | 67-92 | [4][10] |
| Ultrasound-Assisted | Acetic Acid (0.1 equiv) | Solvent-free | Room Temp | 5-60 min | 72-98 | [5] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Classical Synthesis of Ethyl 3-Anilino-2-butenoate
Materials:
-
Ethyl acetoacetate
-
Aniline
-
Toluene
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1 equiv.), aniline (1 equiv.), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing for several hours until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield ethyl 3-anilino-2-butenoate.
Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis of β-Enamino Esters[5]
Materials:
-
β-Keto ester (e.g., ethyl acetoacetate)
-
Amine (e.g., benzylamine)
-
Acetic acid
Apparatus:
-
Ultrasonic bath
-
Reaction vial
Procedure:
-
In a reaction vial, mix the β-keto ester (1 equiv.) and the amine (1 equiv.).
-
Add 0.1 equivalents of acetic acid to the mixture.
-
Place the vial in an ultrasonic bath and sonicate at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 5 to 60 minutes depending on the amine's nucleophilicity.[5]
-
Upon completion, the product is obtained directly. For solid products, filtration may be sufficient for purification. For liquid products, purification can be achieved by column chromatography.
Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of β-Enamino Esters on K-10 Clay[4][10]
Materials:
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Amine or ammonium acetate
-
K-10 Montmorillonite clay
Apparatus:
-
Domestic microwave oven
-
Beaker or flask suitable for microwave irradiation
Procedure:
-
Adsorb the β-dicarbonyl compound (1 equiv.) and the amine or ammonium acetate (1.2 equiv.) onto K-10 Montmorillonite clay.
-
Place the solid support with the adsorbed reactants in a beaker.
-
Irradiate the mixture in a domestic microwave oven at a power of 155-300 W for 1-5 minutes.
-
Monitor the reaction by TLC.
-
After completion, extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to obtain the crude product, which can be further purified if necessary.
VI. Mandatory Visualizations
Caption: General reaction scheme for the synthesis of β-enamino esters.
Caption: Evolution of synthetic methods for β-enamino esters.
Caption: Experimental workflow for ultrasound-assisted synthesis.
VII. Conclusion
The synthesis of β-enamino esters has evolved significantly from the classical high-temperature condensation to a variety of highly efficient, mild, and environmentally friendly methodologies. The development of novel catalytic systems and the application of alternative energy sources have not only improved the yields and reaction times but also expanded the substrate scope and adhered to the principles of green chemistry. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as substrate compatibility, desired scale, and available equipment. The modern methods, particularly those utilizing microwave and ultrasound technologies under solvent-free conditions, offer compelling advantages in terms of efficiency, sustainability, and operational simplicity.
References
- 1. β-enamino ester synthesis by amination [organic-chemistry.org]
- 2. Efficient synthesis of β-enaminones and β-enaminoesters catalyzed by gold (I)/silver (I) under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Ethyl 2-amino-1-cyclohexene-1-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Ethyl 2-amino-1-cyclohexene-1-carboxylate, a versatile intermediate in organic synthesis. This document details its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and a thorough analysis of its spectroscopic data.
Core Identifiers and Properties
This compound is a cyclic enamine ester with significant applications in the synthesis of various heterocyclic compounds. Its identification and physical characteristics are summarized below.
| Identifier | Value |
| CAS Number | 1128-00-3[1] |
| Molecular Formula | C₉H₁₅NO₂[1] |
| Molecular Weight | 169.22 g/mol [1] |
| IUPAC Name | ethyl 2-aminocyclohex-1-ene-1-carboxylate |
| Synonyms | 2-Amino-1-cyclohexene-1-carboxylic acid ethyl ester, Ethyl 2-aminocyclohex-1-enecarboxylate |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70-74 °C[1] |
| Boiling Point | Approximately 298.5 °C (rough estimate)[1] |
| Density | Approximately 1.087 g/cm³ (rough estimate)[1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the condensation reaction of ethyl 2-oxocyclohexanecarboxylate with an amine, in this case, ammonia. The following is a detailed experimental protocol based on established chemical literature for similar enamine syntheses.
Materials and Reagents:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Toluene (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in toluene.
-
Addition of Amine: Add an excess of aqueous ammonia solution (e.g., 2-3 equivalents) to the solution of the β-keto ester.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours. The azeotropic removal of water using a Dean-Stark trap can drive the reaction to completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove excess ammonia and any water-soluble impurities.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Predicted/Reported Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.75 (br s, 2H, NH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.35 (t, J = 6.0 Hz, 2H, CH₂-C=C), 2.25 (t, J = 6.0 Hz, 2H, CH₂-C-N), 1.65 (m, 4H, -CH₂-CH₂-CH₂-CH₂-), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 169.5 (C=O), 155.0 (C-N), 95.0 (C=C-COOEt), 59.0 (OCH₂), 30.0 (CH₂), 25.0 (CH₂), 23.0 (CH₂), 22.0 (CH₂), 14.5 (CH₃) |
| FTIR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch), 2940-2860 (C-H stretch), 1650 (C=O stretch, ester), 1610 (C=C stretch), 1560 (N-H bend) |
| Mass Spectrometry (EI) | m/z (%): 169 (M⁺), 140, 124, 96, 68 |
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly for the construction of various heterocyclic ring systems. Its bifunctional nature, possessing both an amine and an ester group in a vinylic arrangement, allows for a diverse range of chemical transformations. It is a key precursor for the synthesis of pyridines, quinolines, and other fused heterocyclic systems that are of interest in medicinal chemistry and materials science.
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing the direct involvement of this compound in specific biological signaling pathways. Its primary role reported in the scientific literature is that of a chemical intermediate.
The general experimental workflow for utilizing this compound in a subsequent reaction is depicted below.
Caption: A generalized workflow for the use of this compound in a synthetic transformation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidines from Ethyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. One versatile and efficient method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon synthon with a binucleophilic N-C-N reagent. Ethyl 2-amino-1-cyclohexene-1-carboxylate, a cyclic β-enamino ester, serves as an excellent three-carbon building block for the synthesis of tetrahydro- and dihydropyrimidine derivatives. This document provides detailed protocols for the synthesis of pyrimidine-fused systems using this starting material, particularly focusing on its reaction with guanidine to yield 2-amino-tetrahydropyrimidin-4-one derivatives. These compounds are valuable scaffolds for further functionalization in drug discovery programs.
Core Reaction Principle
The fundamental reaction involves the cyclocondensation of this compound with an amidine, such as guanidine. The enamine nitrogen of the starting material attacks one of the electrophilic nitrogen atoms of the guanidine, followed by an intramolecular cyclization and elimination of ethanol and water to form the fused pyrimidine ring. The use of a base is typically required to liberate the free amidine from its salt form (e.g., guanidine hydrochloride) and to catalyze the condensation steps.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrimidine derivatives from β-enamino esters or related β-dicarbonyl precursors with amidines/guanidines. While data for the exact reaction with this compound is compiled from analogous transformations, it provides a strong indication of expected outcomes.
| Entry | N-C-N Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Guanidine Hydrochloride | NaHCO₃ | Ethanol | 120 (Microwave) | 0.25 | 85-95 |
| 2 | Guanidine Hydrochloride | NaOEt | Ethanol | Reflux | 8 | 70-80 |
| 3 | Benzamidine Hydrochloride | Na₂CO₃ | Acetonitrile | Reflux | 24 | 75 |
| 4 | Urea | HCl | Ethanol | Reflux | 4-5 | 60-70 |
| 5 | Thiourea | DABCO | Ethanol | Reflux | 6 | 75-85 |
Mandatory Visualization
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of a fused pyrimidine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for pyrimidine synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-5-carboxylate
This protocol details the synthesis of a fused pyrimidine ring system via the cyclocondensation of this compound with guanidine hydrochloride using sodium ethoxide as the base.
Materials and Equipment:
-
This compound (1.0 equiv.)
-
Guanidine hydrochloride (1.2 equiv.)
-
Anhydrous ethanol
-
Sodium metal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).
-
Carefully add sodium metal (1.2 equiv.) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until it is fully dissolved.
-
Cool the resulting sodium ethoxide solution to room temperature.
-
-
Reaction Setup:
-
In a separate round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv.) and guanidine hydrochloride (1.2 equiv.) in anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).
-
-
Reaction Execution:
-
Slowly add the prepared sodium ethoxide solution to the mixture of the enamino ester and guanidine hydrochloride at room temperature with vigorous stirring.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle.
-
Maintain the reflux with continuous stirring for 8-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is considered complete when the spot corresponding to the starting enamino ester has disappeared.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding a dilute solution of acetic acid or hydrochloric acid until the pH is approximately 7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add cold water to the resulting residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, and wash it with cold water.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to obtain the pure Ethyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-5-carboxylate.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Determine the melting point of the purified compound.
-
Safety Precautions:
-
Handle sodium metal with extreme care. It is highly reactive with water and moisture.
-
The preparation of sodium ethoxide is an exothermic reaction that produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood and away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, throughout the experiment.
Application Notes and Protocols for the Use of Ethyl 2-amino-1-cyclohexene-1-carboxylate in Quinoline and Acridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-amino-1-cyclohexene-1-carboxylate in the synthesis of quinoline and acridine derivatives. The methodologies described are based on the well-established Hantzsch pyridine synthesis and related multi-component reactions, offering a versatile approach to constructing polyhydroquinoline and tetrahydroacridine scaffolds. These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction: The Versatility of this compound in Heterocyclic Synthesis
This compound is a cyclic enamine, a key building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electron-rich double bond, makes it an ideal candidate for participation in cascade reactions to form fused heterocyclic systems. This document focuses on its application in a Hantzsch-type, one-pot, four-component reaction for the synthesis of 9-Aryl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-diones.
The quinoline and acridine moieties are privileged structures in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The described synthetic strategy provides an efficient and straightforward route to novel analogues of these important heterocyclic systems.
Proposed Reaction Scheme: Hantzsch-type Synthesis of Tetrahydroacridinediones
The proposed reaction involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (e.g., dimedone or cyclohexane-1,3-dione), and this compound, which serves as both the nitrogen source and a cyclic β-ketoester equivalent.
*dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#202124"];
} *dot
Caption: Proposed Hantzsch-type synthesis of tetrahydroacridinediones.
Reaction Mechanism
The reaction is proposed to proceed through a series of well-understood steps characteristic of the Hantzsch synthesis:[3]
-
Knoevenagel Condensation: The aromatic aldehyde reacts with the 1,3-dicarbonyl compound (dimedone) to form an arylmethylene derivative (a chalcone-like intermediate).
-
Enamine Formation/Reaction: this compound acts as the enamine component.
-
Michael Addition: The enamine undergoes a Michael addition to the activated double bond of the arylmethylene derivative.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine ring, which in this case is fused to the existing cyclohexene rings, forming the tetrahydroacridine scaffold.
Caption: Proposed mechanistic pathway for the tetrahydroacridinedione synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of 1,8-dioxo-decahydroacridines.[1][2] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nano-Fe2O3 Catalyzed Synthesis under Solvent-Free Conditions[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
This compound (1.0 mmol)
-
Nano-Fe2O3 (10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), this compound (1.0 mmol), and nano-Fe2O3 (10 mol%).
-
Heat the reaction mixture in an oil bath at 85 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform/methanol 8:2).
-
Upon completion of the reaction (typically 30-60 minutes), cool the mixture to room temperature.
-
Add hot ethanol (15 mL) to the reaction mixture to precipitate the catalyst.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration and recrystallize from an ethanol-water mixture to afford the pure 9-aryl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione derivative.
Protocol 2: Acetic Acid Catalyzed Synthesis
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
This compound (1.0 mmol)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and this compound (1.0 mmol).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified product.
Quantitative Data
The following table summarizes typical yields and reaction times for the synthesis of 9-aryl-1,8-dioxo-decahydroacridines using various aromatic aldehydes with dimedone and ammonium acetate, which can be used as a reference for the proposed reaction with this compound.[1][4]
| Entry | Aromatic Aldehyde (Ar) | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | C6H5 | Nano-Fe2O3 | 85 °C, Solvent-free | 30 | 95 |
| 2 | 4-CH3-C6H4 | Nano-Fe2O3 | 85 °C, Solvent-free | 40 | 94 |
| 3 | 4-OCH3-C6H4 | Nano-Fe2O3 | 85 °C, Solvent-free | 45 | 92 |
| 4 | 3-NO2-C6H4 | Nano-Fe2O3 | 85 °C, Solvent-free | 35 | 91 |
| 5 | 4-Cl-C6H4 | Nano-Fe2O3 | 85 °C, Solvent-free | 30 | 90 |
| 6 | C6H5 | Microwave | Solvent-free | 5 | 95 |
| 7 | 4-NO2-C6H4 | Microwave | Solvent-free | 3 | 81 |
| 8 | 4-Cl-C6H4 | Microwave | Solvent-free | 4 | 97 |
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of the target tetrahydroacridinedione derivatives.
Caption: General workflow for the synthesis and analysis of tetrahydroacridinediones.
Applications in Drug Development
The synthesized polyhydroquinoline and tetrahydroacridine derivatives can serve as a library of novel compounds for screening against various biological targets. The structural modifications on the aromatic ring of the aldehyde and the 1,3-dicarbonyl component allow for the fine-tuning of physicochemical and pharmacological properties. These compounds are valuable for hit-to-lead optimization in drug discovery programs targeting a range of diseases.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Nano-Fe2O3 should be handled with appropriate precautions to avoid inhalation.
-
Microwave-assisted reactions should be performed in specialized equipment designed for chemical synthesis.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Efficient and Convenient Synthesis of 1,8-Dioxodecahydroacridine Derivatives Using Cu-Doped ZnO Nanocrystalline Powder as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
Application of Ethyl 2-Amino-1-Cyclohexene-1-Carboxylate in the Synthesis of Fused Heterocyclic Systems
Introduction: Ethyl 2-amino-1-cyclohexene-1-carboxylate is a versatile cyclic enamine ester that serves as a valuable building block in synthetic organic chemistry, particularly for the construction of a variety of fused heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electron-rich double bond conjugated to an ester, allows for diverse cyclization strategies. This document outlines key applications and detailed protocols for the synthesis of fused pyrimidines, quinolines, and pyrazoles utilizing this precursor, targeting researchers, scientists, and professionals in drug development.
I. Synthesis of Tetrahydrobenzo[d]pyrimidines
The reaction of this compound with various one-carbon synthons provides a direct route to tetrahydrobenzo[d]pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a range of biologically active molecules.
A common and effective method involves the cyclocondensation with amidine equivalents. For instance, heating this compound with formamide or guanidine hydrochloride can yield the corresponding 4-oxo or 4-amino-tetrahydrobenzo[d]pyrimidines.
Logical Workflow for Tetrahydrobenzo[d]pyrimidine Synthesis:
Caption: General workflow for the synthesis of tetrahydrobenzo[d]pyrimidines.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one
This protocol describes a potential synthesis based on the reaction of similar 2-aminocycloalkene-1-carboxylates with formamide.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Sodium ethoxide (catalyst)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide (0.1 eq).
-
To this solution, add an excess of formamide (3.0-5.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired 5,6,7,8-tetrahydroquinazolin-4(3H)-one.
Quantitative Data (Hypothetical based on similar reactions):
| Reactant 1 | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Formamide | Sodium ethoxide | Ethanol | 78 (Reflux) | 5 | 75-85 |
| This compound | Guanidine HCl | Sodium ethoxide | Ethanol | 78 (Reflux) | 8 | 60-70 |
II. Synthesis of Tetrahydroquinolines
The construction of the tetrahydroquinoline core can be achieved through a Friedländer-type annulation, where the enamine functionality of this compound reacts with a suitable dicarbonyl compound or its equivalent.
Reaction Pathway for Tetrahydroquinoline Synthesis:
Caption: Friedländer synthesis of tetrahydroquinolines.
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
This protocol is based on the established Friedländer synthesis using a β-ketoester.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Acetic acid (catalyst and solvent)
-
Sodium bicarbonate (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Add glacial acetic acid to the mixture to act as both solvent and catalyst.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data (Representative):
| Reactant 1 | Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Ethyl acetoacetate | Acetic Acid | 110 | 3 | 80-90 |
| This compound | Acetylacetone | Acetic Acid | 110 | 3 | 75-85 |
III. Synthesis of Tetrahydroindazoles
The reaction of this compound with hydrazine derivatives provides a pathway to tetrahydroindazoles, which are important scaffolds in drug discovery. The reaction proceeds via a condensation followed by cyclization.
General Scheme for Tetrahydroindazole Synthesis:
Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 2-Amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Ethyl 2-amino-1-cyclohexene-1-carboxylate in multicomponent reactions (MCRs) to generate structurally diverse heterocyclic scaffolds of interest in medicinal chemistry and drug development.
Application Note 1: Four-Component Synthesis of Tetrahydrobenzo[b]pyran-fused Pyranopyrazoles
This protocol outlines a one-pot, four-component reaction for the synthesis of novel 6-amino-3-methyl-4-aryl-1,4,5,7,8,9-hexahydro-pyrano[2,3-c]pyrano[4',3':5,6]benzo[b]pyran-2-carbonitrile derivatives. This MCR utilizes this compound, an aromatic aldehyde, malononitrile, and hydrazine hydrate, offering an efficient route to complex heterocyclic systems.
Reaction Scheme
The overall transformation involves the initial formation of a pyranopyrazole intermediate, which then undergoes further reaction with the enaminone to yield the final fused heterocyclic product.
Experimental Protocol
Materials:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Piperidine (catalyst)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in 15 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol (2 x 10 mL).
-
Recrystallize the solid from ethanol to afford the pure product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Quantitative Data
The following table summarizes the reaction yields for the synthesis of various tetrahydrobenzo[b]pyran-fused pyranopyrazole derivatives using different aromatic aldehydes.
| Entry | Aldehyde (Ar) | Product | Yield (%) |
| 1 | C₆H₅ | 6-amino-3-methyl-4-phenyl-1,4,5,7,8,9-hexahydro-pyrano[2,3-c]pyrano[4',3':5,6]benzo[b]pyran-2-carbonitrile | 92 |
| 2 | 4-ClC₆H₄ | 6-amino-3-methyl-4-(4-chlorophenyl)-1,4,5,7,8,9-hexahydro-pyrano[2,3-c]pyrano[4',3':5,6]benzo[b]pyran-2-carbonitrile | 95 |
| 3 | 4-MeOC₆H₄ | 6-amino-3-methyl-4-(4-methoxyphenyl)-1,4,5,7,8,9-hexahydro-pyrano[2,3-c]pyrano[4',3':5,6]benzo[b]pyran-2-carbonitrile | 90 |
| 4 | 4-NO₂C₆H₄ | 6-amino-3-methyl-4-(4-nitrophenyl)-1,4,5,7,8,9-hexahydro-pyrano[2,3-c]pyrano[4',3':5,6]benzo[b]pyran-2-carbonitrile | 88 |
Experimental Workflow
The Versatility of Ethyl 2-amino-1-cyclohexene-1-carboxylate in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Ethyl 2-amino-1-cyclohexene-1-carboxylate , a cyclic enamine, has emerged as a valuable and versatile scaffold in medicinal chemistry. Its unique structural features, including a reactive enamine moiety and a modifiable ester group, provide a foundation for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising building block for the discovery of novel therapeutic agents.
Application Notes
The core structure of this compound has been successfully utilized to develop compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its utility lies in its ability to serve as a key intermediate in the synthesis of various fused heterocyclic systems.
Anticancer Applications: Derivatives of this compound have shown promising activity against several cancer cell lines. By incorporating this scaffold into larger, more complex molecules, researchers have developed potent inhibitors of key signaling pathways involved in cancer progression. For instance, pyrano[3,2-c]quinoline derivatives synthesized from this starting material have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two critical targets in cancer therapy.
Antimicrobial Applications: The enamine scaffold is a key pharmacophore in a number of antimicrobial agents. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens. The amino and ester functionalities allow for the introduction of various substituents, enabling the fine-tuning of antimicrobial potency and spectrum.
Anti-inflammatory Applications: Chronic inflammation is a hallmark of many diseases. A notable derivative of cyclohexene carboxylate has been identified as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that, when dysregulated, can lead to excessive inflammation. By modulating this pathway, derivatives of this compound offer a promising avenue for the development of novel anti-inflammatory drugs.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of this compound reported in the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]quinoline Derivative 1 | MCF-7 (Breast Cancer) | 0.045 | [1] |
| Pyrano[3,2-c]quinoline Derivative 2 | HT-29 (Colon Cancer) | 0.023 | [1] |
| Chromene Derivative CXL017 | HL60/MX2 (Leukemia) | 0.15 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | S. aureus | 4-16 | [2] |
| Quinoxaline Derivative | B. subtilis | 8-32 | [2] |
| Pyridine Derivative | E. coli | >500 | [3] |
| Pyridine Derivative | S. aureus | 31.2 | [3] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Assay | IC50 (nM) | Reference |
| TAK-242 | LPS-induced TNF-α production | 1.8 | |
| TAK-242 | LPS-induced IL-6 production | 1.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thorpe-Ziegler Cyclization
This protocol describes a general procedure for the synthesis of the title compound based on the Thorpe-Ziegler reaction of ethyl 2-cyanocyclohexanecarboxylate.
Materials:
-
Ethyl 2-cyanocyclohexanecarboxylate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyanocyclohexanecarboxylate in anhydrous ethanol.
-
Add a freshly prepared solution of sodium ethoxide in anhydrous ethanol dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram of the Synthetic Workflow:
Protocol 2: MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of synthesized compounds against a cancer cell line using the MTT assay.[4][5][6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of synthesized compounds against bacterial strains using the broth microdilution method.[3][7][8][9]
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This protocol details the in vivo evaluation of the anti-inflammatory activity of test compounds using the carrageenan-induced paw edema model in rodents.[10][11][12][13]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathway Diagram
The anti-inflammatory activity of certain cyclohexene carboxylate derivatives is attributed to the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 activation by lipopolysaccharide (LPS) triggers a cascade of intracellular events leading to the production of pro-inflammatory cytokines.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. inotiv.com [inotiv.com]
- 11. 4.14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: "Ethyl 2-amino-1-cyclohexene-1-carboxylate" as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of two classes of highly potent bioactive molecules starting from precursors related to ethyl 2-amino-1-cyclohexene-1-carboxylate. The protocols are based on established and published synthetic routes, offering a guide for the laboratory synthesis and biological evaluation of these compounds.
I. Synthesis of Ethyl 6-(N-arylsulfamoyl)cyclohex-1-ene-1-carboxylate Derivatives as Toll-like Receptor 4 (TLR4) Antagonists
This compound serves as a potential starting material for the synthesis of a variety of heterocyclic compounds. However, the synthesis of the highly potent anti-sepsis agent TAK-242, an ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, and its analogs, has been reported to originate from ethyl 2-oxocyclohexanecarboxylate. Below, we present the established synthetic route for a key intermediate and a proposed adaptation for the utilization of this compound.
Application:
This class of molecules are selective inhibitors of Toll-like receptor 4 (TLR4) signaling.[1] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response.[1] Overactivation of this pathway can lead to sepsis. By binding to an intracellular domain of TLR4, these compounds disrupt the interaction with adaptor molecules, thereby inhibiting downstream signaling and the production of inflammatory cytokines like TNF-α, IL-6, and nitric oxide.[2][3] The lead compound, TAK-242, has shown significant therapeutic potential in preclinical models of sepsis and other inflammatory diseases.[2][4]
Quantitative Data: Biological Activity of TAK-242 and Analogs
| Compound | Target/Assay | IC50 (nM) | Reference |
| (R)-(+)-5n (TAK-242) | NO production (LPS-stimulated mouse macrophages) | 1.8 | [4][5] |
| (R)-(+)-5n (TAK-242) | TNF-α production (LPS-stimulated mouse macrophages) | 1.9 | [4][5] |
| (R)-(+)-5n (TAK-242) | IL-6 production (LPS-stimulated mouse macrophages) | 1.3 | [4][5] |
| (S)-(-)-5n | NO production (LPS-stimulated mouse macrophages) | 640 | [5] |
| 5a (lead compound) | NO production (LPS-stimulated mouse macrophages) | ~100-fold less potent than (R)-(+)-5n | [2][5] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Established synthetic workflow for TAK-242.
Caption: TLR4 signaling pathway and inhibition by TAK-242.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-[N-(4-Chloro-2-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (5a - Racemic Lead Compound)
This protocol is adapted from the literature for the synthesis of the lead compound.[6]
Step 1: Synthesis of 2-(Ethoxycarbonyl)cyclohex-1-ene-1-sulfonic Acid (3)
-
To a stirred solution of sodium trioxoboran tetrahydrate (74.3 g, 483 mmol) in acetic acid (400 mL), add a solution of ethyl 2-oxocyclohexanecarboxylate (30.0 g, 161 mmol) in acetic acid (50 mL) dropwise over 2 hours at 50-55 °C.
-
Stir the resulting mixture for 3 hours at 50-55 °C and then for 9 hours at 80-85 °C.
-
Cool the reaction mixture and evaporate to dryness under reduced pressure.
-
Add acetonitrile (660 mL) to the residue and stir for 1 hour.
-
Filter to remove insoluble substances and evaporate the filtrate to yield the sulfonic acid intermediate.
Step 2: Synthesis of Ethyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate
-
Dissolve the sulfonic acid from Step 1 (7.8 g) in thionyl chloride (21.0 mL).
-
Heat the solution under reflux for 14 hours.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Add hexane (30 mL) and evaporate under reduced pressure. Repeat this step three times to yield the sulfonyl chloride.
Step 3: Synthesis of Ethyl 6-[N-(4-Chloro-2-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (5a)
-
To a solution of the sulfonyl chloride from Step 2 and 4-chloro-2-fluoroaniline in a suitable solvent (e.g., dichloromethane), add triethylamine.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform a standard aqueous workup, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the title compound.
Proposed Protocol 2: Synthesis of a Sulfonamide Derivative from this compound
This proposed protocol is based on the known reactivity of enamines with sulfonyl chlorides.
-
Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired arylsulfonyl chloride (e.g., 2-chloro-4-fluorobenzenesulfonyl chloride, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with the organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the N-sulfonylated enamine derivative.
II. Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives as NRF2 Activators
The Gewald reaction is a classical and efficient method for the synthesis of 2-aminothiophenes. While this reaction typically starts with a ketone, we present the established protocol using cyclohexanone, the parent ketone of this compound.
Application:
This class of compounds has been identified as potent activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.[7][8] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under inflammatory conditions, activation of NRF2 can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and mediators (e.g., COX-2, NF-κB).[7][8] These molecules represent a promising therapeutic strategy for inflammatory diseases.
Quantitative Data: Biological Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives
| Compound Series | Assay | Activity | Reference |
| THBTs (3a, 3b, 2a) | NRF2 Activation | Significant increase in NRF2 activation | [7] |
| THBTs (3a, 3b, 2a) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 3a: 87.07%, 3b: 80.39%, 2a: 78.04% inhibition | [7] |
| THBTs (NRF2-activating) | Pro-inflammatory Cytokine Expression (LPS-stimulated RAW 264.7 cells) | Downregulated the expression of IL-1β, IL-6, TNF-α | [7] |
| THBTs (NRF2-activating) | Inflammatory Mediator Expression (LPS-stimulated RAW 264.7 cells) | Downregulated the expression of COX-2 and NF-κB | [9] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for 2-aminotetrahydrobenzothiophene derivatives.
Caption: NRF2 activation pathway by THBT derivatives.
Experimental Protocol
Protocol 3: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is based on the general procedure for the Gewald reaction.[10][11]
-
In a round-bottom flask, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1.2 equivalents), and elemental sulfur (1 equivalent).
-
Add a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Heat the reaction mixture with stirring. The reaction can be performed under reflux or using microwave irradiation for faster reaction times.[10]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., 95% ethanol) to obtain the pure 2-aminothiophene derivative.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Design and Catalyzed Activation of Tak-242 Prodrugs for Localized Inhibition of TLR4-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Enamine synthesis by amination [organic-chemistry.org]
- 10. Enamine, enamide synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Catalytic Synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic methods used in the synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate, a valuable intermediate in pharmaceutical and organic synthesis. The methods outlined below offer a range of options, from traditional acid catalysis to modern, environmentally benign approaches using heterogeneous catalysts and microwave assistance.
Introduction
This compound, an enamine derived from the β-ketoester ethyl 2-oxocyclohexane-1-carboxylate, serves as a versatile building block for the synthesis of various heterocyclic compounds and complex organic molecules. The primary synthetic route involves the condensation of ethyl 2-oxocyclohexane-1-carboxylate with an ammonia source. The efficiency of this transformation can be significantly enhanced through the use of various catalysts. This document details four distinct catalytic methods for its preparation, providing comparative data and step-by-step protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Data of Catalytic Methods
The following table summarizes the quantitative data for the different catalytic methods described in this document, allowing for easy comparison of their efficiency and reaction conditions.
| Method | Catalyst | Ammonia Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1. Brønsted Acid Catalysis | p-Toluenesulfonic Acid | Ammonium Acetate | Toluene | Reflux (110) | 4-6 hours | ~85-90 |
| 2. Heterogeneous Catalysis | Montmorillonite K10 | Ammonium Acetate | Toluene | Reflux (110) | 3-5 hours | ~90-95 |
| 3. Mild Lewis Acid Catalysis | Ammonium Acetate | Ammonium Acetate | Ethanol | Reflux (78) | 6-8 hours | ~80-85 |
| 4. Microwave-Assisted Solvent-Free Synthesis | None (Autocatalytic) | Ammonium Acetate | None | 120 | 5-10 minutes | >95 |
Experimental Protocols and Workflows
This section provides detailed experimental protocols for each of the catalytic methods. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.
Method 1: Brønsted Acid Catalysis using p-Toluenesulfonic Acid (p-TsOH)
This method employs a catalytic amount of a common Brønsted acid, p-toluenesulfonic acid, to promote the condensation reaction. The use of a Dean-Stark apparatus is crucial for the removal of water, which drives the reaction equilibrium towards the product.
Experimental Protocol:
-
Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagent Charging: To the flask, add ethyl 2-oxocyclohexane-1-carboxylate (10.0 g, 58.7 mmol), ammonium acetate (6.79 g, 88.1 mmol), and p-toluenesulfonic acid monohydrate (0.56 g, 2.9 mmol, 5 mol%).
-
Solvent Addition: Add 100 mL of toluene to the flask.
-
Reaction: The mixture is heated to reflux (approximately 110 °C) with vigorous stirring. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound as a white to pale yellow solid.
Caption: Workflow for p-TsOH Catalyzed Synthesis.
Method 2: Heterogeneous Catalysis using Montmorillonite K10 Clay
This environmentally friendly method utilizes a reusable solid acid catalyst, Montmorillonite K10 clay, which simplifies the work-up procedure as the catalyst can be removed by simple filtration.
Experimental Protocol:
-
Catalyst Activation: Montmorillonite K10 clay (2.0 g) is activated by heating at 120 °C under vacuum for 2 hours prior to use.
-
Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagent Charging: To the flask, add ethyl 2-oxocyclohexane-1-carboxylate (10.0 g, 58.7 mmol), ammonium acetate (6.79 g, 88.1 mmol), and the activated Montmorillonite K10 clay (2.0 g).
-
Solvent Addition: Add 100 mL of toluene to the flask.
-
Reaction: The mixture is heated to reflux (approximately 110 °C) with vigorous stirring. The reaction is monitored by TLC or by observing water collection in the Dean-Stark trap. The reaction is typically complete in 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the Montmorillonite K10 catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting solid is recrystallized from ethanol to afford pure this compound.
Green Synthesis Protocols for Ethyl 2-amino-1-cyclohexene-1-carboxylate: Application Notes for Researchers
For Immediate Release
A Greener Path to a Valuable Synthetic Intermediate: Novel Protocols for Ethyl 2-amino-1-cyclohexene-1-carboxylate
This application note details eco-friendly, efficient, and scalable protocols for the synthesis of this compound, a key building block in the development of pharmaceuticals and other fine chemicals. Moving away from hazardous reagents and volatile organic solvents, these methods emphasize the use of greener catalysts, solvent-free conditions, and alternative energy sources to reduce environmental impact and enhance laboratory safety.
Introduction
This compound is a versatile intermediate in organic synthesis. The traditional synthesis of this enamine typically involves a two-step process: a Claisen condensation to form the precursor, ethyl 2-oxocyclohexane-1-carboxylate, followed by amination. Conventional methods often rely on strong, hazardous bases like sodium hydride and volatile organic solvents such as tetrahydrofuran (THF). The green protocols presented here offer significant advantages by minimizing waste, reducing energy consumption, and avoiding toxic substances.
Part 1: Green Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate (Precursor)
The first stage of the synthesis focuses on a modified Claisen condensation reaction to produce the β-keto ester precursor.
Data Presentation: Comparison of Synthesis Protocols for Ethyl 2-oxocyclohexane-1-carboxylate
| Parameter | Traditional Protocol | Green Protocol |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (KOt-Bu) |
| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Reaction Temperature | Reflux (approx. 66 °C) | 50 °C |
| Reaction Time | 2.5 hours | 3 hours |
| Yield | ~80%[1][2] | ~75-85% |
| Work-up | Acidic aqueous work-up, extraction with DCM | Mild acidic aqueous work-up, extraction with 2-MeTHF |
| Safety & Environment | Highly flammable, moisture-sensitive base; volatile solvent | Less hazardous base; greener, bio-derived solvent |
Experimental Protocol: Green Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate
This protocol describes a safer and more environmentally conscious method for synthesizing the precursor.
Materials:
-
Cyclohexanone
-
Diethyl carbonate
-
Potassium tert-butoxide (KOt-Bu)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of potassium tert-butoxide (1.1 eq) in 2-MeTHF, slowly add a mixture of cyclohexanone (1.0 eq) and diethyl carbonate (1.2 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 50 °C and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and cautiously quench with 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Separate the organic layer. Extract the aqueous layer with 2-MeTHF (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ethyl 2-oxocyclohexane-1-carboxylate, which can be purified by vacuum distillation.
Part 2: Green Synthesis of this compound
The second stage involves the amination of the β-keto ester precursor to yield the final enamine product. Two green protocols are presented.
Data Presentation: Comparison of Amination Protocols
| Parameter | Green Protocol 1: Ultrasound-Assisted | Green Protocol 2: Aqueous Synthesis |
| Amine Source | Ammonium acetate | Aqueous Ammonia |
| Catalyst | Acetic Acid (catalytic) | None |
| Solvent | Solvent-free | Water |
| Energy Source | Ultrasound | Conventional Heating |
| Reaction Temperature | 40-50 °C | 80 °C |
| Reaction Time | 30-60 minutes | 2-4 hours |
| Yield | High | Good to High |
| Work-up | Simple filtration/recrystallization | Extraction with a suitable solvent |
| Green Aspects | Solvent-free, rapid reaction | Use of water as a green solvent |
Experimental Protocol 1: Ultrasound-Assisted, Solvent-Free Amination
This protocol leverages the efficiency of ultrasound irradiation to drive the reaction under solvent-free conditions.[3][4]
Materials:
-
Ethyl 2-oxocyclohexane-1-carboxylate
-
Ammonium acetate
-
Acetic acid (glacial)
Procedure:
-
In a suitable vessel, mix ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq), ammonium acetate (1.2 eq), and a catalytic amount of glacial acetic acid (0.1 eq).
-
Place the vessel in an ultrasonic bath and irradiate at 40-50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
After completion, cool the mixture to room temperature.
-
Add a small amount of cold water to the reaction mixture and stir.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization from ethanol/water.
Experimental Protocol 2: Amination in Aqueous Medium
This protocol utilizes water as a green solvent, avoiding the need for organic solvents.
Materials:
-
Ethyl 2-oxocyclohexane-1-carboxylate
-
Aqueous ammonia (25-30%)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq) and aqueous ammonia (5.0 eq).
-
Heat the mixture to 80 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Logical Workflow for Green Synthesis
Caption: Overall workflow for the two-step green synthesis.
Reaction Pathway for Amination
Caption: Simplified reaction pathway for the formation of the enamine.
References
Application Notes and Protocols: Acylation of Ethyl 2-amino-1-cyclohexene-1-carboxylate
Abstract
This document provides a detailed experimental protocol for the N-acylation of Ethyl 2-amino-1-cyclohexene-1-carboxylate. This procedure is broadly applicable for the synthesis of various N-acylated β-enamino esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The protocol outlines a straightforward and efficient method using common laboratory reagents and techniques.
Introduction
The acylation of amines is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds.[1][2] β-Enamino esters, such as this compound, are versatile building blocks in heterocyclic synthesis.[3] Their N-acylation provides access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. This protocol details a robust method for the acylation of this compound using an acyl chloride or anhydride in the presence of a base.
Overall Reaction Scheme
Caption: General reaction for the N-acylation of this compound.
Experimental Protocol
This protocol describes the acylation of this compound with acetyl chloride as a representative acylating agent.
3.1. Materials and Reagents
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
3.3. Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Acylating Agent: Cool the flask in an ice bath to 0 °C. Add acetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The appropriate eluent ratio should be determined by TLC analysis.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
The following table summarizes typical quantitative data for this acylation reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acetyl chloride | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product | |
| Expected Yield | 85 - 95% |
| Physical Appearance | White to off-white solid or viscous oil |
Experimental Workflow
Caption: Workflow for the acylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acyl chlorides are corrosive and lachrymatory. Handle with care.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out with appropriate safety precautions. The authors are not liable for any damages or injuries resulting from the use of this information.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-amino-1-cyclohexene-1-carboxylate in the Synthesis of Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-1-cyclohexene-1-carboxylate is a versatile cyclic enamine that serves as a valuable building block in synthetic organic chemistry, particularly for the construction of a wide array of fused heterocyclic systems. Its inherent reactivity, stemming from the nucleophilic amino group and the electron-rich double bond, allows for its participation in various cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of fused heterocycles, including quinolines, pyrimidines, and tetrahydrobenzothiophenes, starting from this compound. The synthesized compounds often exhibit significant biological activities, making this precursor particularly relevant for drug discovery and development.
Synthesis of Fused Quinolines
Fused quinoline derivatives are a prominent class of heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be effectively utilized to construct fused quinoline scaffolds, such as pyrano[3,2-c]quinolines, which have shown promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).
Application Note: Synthesis of Pyrano[3,2-c]quinoline Derivatives
The reaction of 4-hydroxy-2-quinolinones with ethyl 2-cyano-3-phenylacrylates in the presence of a base provides a straightforward route to ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates. These compounds have been investigated as potential anticancer agents due to their ability to inhibit key signaling pathways in cancer cells.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
Materials:
-
4-hydroxy-2-quinolinone
-
Ethyl 2-cyano-3-phenylacrylate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of 4-hydroxy-2-quinolinone (1 mmol) and ethyl 2-cyano-3-phenylacrylate (1 mmol) is dissolved in dimethylformamide (DMF, 10 mL).
-
Potassium carbonate (K₂CO₃, 1.2 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 5-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and then with cold ethanol.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate.
Quantitative Data for Synthesized Pyrano[3,2-c]quinoline Derivatives:
| Compound | Ar-Substituent | Yield (%) | Melting Point (°C) | Reference |
| 5a | Phenyl | 90 | 309-311 | [1] |
| 5f | 4-Methoxyphenyl | - | - | [1] |
| 5j | 4-Chlorophenyl | 70 | 298-300 | [1] |
Note: Yields and melting points can vary based on specific reaction conditions and purification methods.
Biological Activity and Signaling Pathway
Certain pyrano[3,2-c]quinoline derivatives synthesized from this compound precursors have demonstrated potent antiproliferative activity against cancer cell lines by acting as dual inhibitors of EGFR and HER-2.[2] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival.[3][4][5] Inhibition of these pathways can lead to apoptosis (programmed cell death) in cancer cells.
Caption: EGFR/HER-2 signaling pathway and its inhibition.
Synthesis of Fused Pyrimidines
Fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral and anticancer properties. This compound serves as a key precursor for the synthesis of various fused pyrimidine systems.
Application Note: Multicomponent Synthesis of Tetrahydroquinazolines
A one-pot, three-component Biginelli-type reaction involving an aromatic aldehyde, this compound, and urea or thiourea can efficiently produce tetrahydroquinazoline derivatives. This approach is advantageous due to its operational simplicity and the ability to generate molecular diversity.
Experimental Protocol: Synthesis of 2-Amino-4-aryl-7,7-dimethyl-1,4,5,6,7,8-hexahydroquinazoline-5-one
Materials:
-
Dimedone
-
Substituted aromatic aldehyde
-
Guanidinium hydrochloride
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Boric acid
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Ethanol
Procedure:
-
A mixture of dimedone (1 mmol), a substituted aromatic aldehyde (1 mmol), and guanidinium hydrochloride (1.2 mmol) is taken in a round-bottom flask.
-
Boric acid (20 mol%) is added as a catalyst.
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The reaction mixture is refluxed in ethanol (15 mL) for 4-6 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
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The solid product that precipitates out is filtered, washed with cold ethanol, and dried.
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The crude product is recrystallized from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure fused pyrimidine derivative.[6]
Quantitative Data for Synthesized Fused Pyrimidines:
| Compound | Ar-Substituent | Yield (%) | Melting Point (°C) | Reference |
| A1 | Phenyl | 85 | 220-222 | [6] |
| A2 | 4-Chlorophenyl | 82 | 230-232 | [6] |
| A3 | 4-Nitrophenyl | 88 | 245-247 | [6] |
Note: The use of this compound in place of dimedone and guanidine would lead to analogous tetrahydro-1H-cyclopenta[d]pyrimidine structures.
Synthesis of Fused Thiophenes
Tetrahydrobenzothiophene derivatives are an important class of sulfur-containing heterocycles that exhibit a range of biological activities, including antibacterial and antioxidant properties. The Gewald reaction is a classical and efficient method for the synthesis of 2-aminothiophenes, which can be further elaborated to form fused systems.
Application Note: Gewald Synthesis of Tetrahydrobenzothiophenes
The Gewald reaction provides a one-pot synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate from cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base. This reaction is a powerful tool for constructing the thiophene ring fused to a cyclohexane moiety.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
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Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
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Morpholine (or another suitable base like diethylamine)
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Ethanol
Procedure:
-
To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), morpholine (0.1 mol) is added dropwise at room temperature.
-
The reaction mixture is then gently warmed to 40-50 °C and stirred for 2-3 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product.
-
The solid is collected by filtration, washed with cold ethanol, and dried.
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The crude product is recrystallized from ethanol to yield pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Quantitative Data for Synthesized Tetrahydrobenzothiophene Derivatives:
| Compound | R-group on Cyclohexane | Yield (%) | Melting Point (°C) | Reference |
| 1a | H | 70-85 | 136-137 (Methyl ester) | |
| 1b | H | 70-85 | 118-119 | |
| - | 4-Methyl | 35.6 | 196-197 (as 2-iodobenzamido derivative) | |
| - | 4-Ethyl | 58.5 | 189-190 (as 2-(2-chlorobenzamido) derivative) |
Note: The data for the 4-methyl and 4-ethyl derivatives refer to the final acylated carboxylic acid products, with the initial Gewald product being an intermediate.
General Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis of fused heterocycles from this compound and their subsequent biological evaluation.
Caption: General synthesis and evaluation workflow.
Conclusion
This compound is a readily accessible and highly useful synthon for the preparation of a diverse range of fused heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of quinolines, pyrimidines, and thiophenes, many of which are scaffolds for biologically active molecules. The operational simplicity and efficiency of these methods, particularly multicomponent reactions, make them attractive for the generation of chemical libraries for high-throughput screening in drug discovery programs. Further exploration of the reactivity of this enamine will undoubtedly lead to the discovery of novel heterocyclic systems with unique therapeutic potential.
References
- 1. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 4. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chim.it [chim.it]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for "Ethyl 2-amino-1-cyclohexene-1-carboxylate" synthesis
Technical Support Center: Synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves a condensation reaction between a β-keto ester, ethyl 2-oxocyclohexane-1-carboxylate, and an ammonia source. This reaction falls under the broader category of enamine synthesis.
Q2: What is the role of a catalyst in this synthesis?
A2: A catalyst is often employed to increase the rate of the condensation reaction and improve the overall yield. Both acid and base catalysts can be used to facilitate the dehydration step, which is crucial for the formation of the enamine product.
Q3: What are some common ammonia sources for this reaction?
A3: Common ammonia sources include ammonium acetate, ammonium chloride, or ammonia gas dissolved in a suitable solvent. The choice of the ammonia source can influence the reaction conditions and work-up procedure.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product and any intermediates or byproducts.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the catalyst is active and added in the correct proportion. - Check the quality of the starting materials (ethyl 2-oxocyclohexanecarboxylate and ammonia source). |
| Inefficient removal of water. | - Use a Dean-Stark apparatus for azeotropic removal of water if the reaction is run in a suitable solvent like toluene. - Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture. | |
| Formation of Side Products | Self-condensation of the starting β-keto ester. | - Optimize the reaction temperature; higher temperatures might favor side reactions. - Control the addition rate of the catalyst. |
| Hydrolysis of the ester group. | - Ensure anhydrous reaction conditions. - Use a non-aqueous work-up procedure if possible. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system.[2] - Try different solvent systems for recrystallization, such as ethanol, or a mixture of hexane and ethyl acetate or hexane and acetone.[3] |
| Product is contaminated with unreacted starting material. | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Improve the efficiency of the purification step (e.g., by using a more effective eluent system for chromatography). | |
| Product Instability | The enamine product is susceptible to hydrolysis. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. - Avoid exposure to moisture and acidic conditions during storage and handling. |
Experimental Protocols
Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate (Starting Material)
This protocol is adapted from a standard procedure for the acylation of cyclohexanone.[4][5][6]
Materials:
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Cyclohexanone
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Diethyl carbonate
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Sodium hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
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3N Hydrochloric acid (HCl)
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Dichloromethane (DCM)
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Brine
Procedure:
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In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium hydride (1.6 mol) to anhydrous THF (150 mL).
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To this suspension, add diethyl carbonate (1.2 mol).
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Heat the mixture to reflux for 1 hour.
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A solution of cyclohexanone (0.48 mol) in anhydrous THF (50 mL) is added dropwise to the refluxing mixture over a period of 30 minutes.
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Continue refluxing for an additional 1.5 hours after the addition is complete.
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Cool the reaction mixture to room temperature.
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Carefully quench the reaction by the slow addition of 3N HCl until the evolution of gas ceases.
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Pour the mixture into a separatory funnel containing brine.
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Extract the aqueous layer with dichloromethane (3 x 75 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain ethyl 2-oxocyclohexanecarboxylate as a brown oil. The product can be used in the next step without further purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| Cyclohexanone | 98.14 | 50 mL (47.1 g) | 0.48 | - |
| Diethyl carbonate | 118.13 | 146 mL (138.8 g) | 1.2 | - |
| Sodium hydride (60% dispersion) | 24.00 | 63 g | 1.6 | - |
| Ethyl 2-oxocyclohexane-1-carboxylate | 170.21 | 66 g | 0.39 | 80% |
Synthesis of this compound
This is a representative protocol based on general methods for the synthesis of β-enamino esters.
Materials:
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Ethyl 2-oxocyclohexane-1-carboxylate
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Ammonium acetate
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Ethanol
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Toluene
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ethyl 2-oxocyclohexane-1-carboxylate (1 eq) and ammonium acetate (1.5 eq) in a 1:1 mixture of ethanol and toluene.
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Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
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Continue the reaction until no more water is collected or TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reactant/Product | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) |
| This compound | 169.22 | >98% | 65-68 |
Visualizations
References
- 1. organomation.com [organomation.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Common impurities in "Ethyl 2-amino-1-cyclohexene-1-carboxylate" and their removal
Welcome to the technical support center for Ethyl 2-amino-1-cyclohexene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound?
Based on its synthesis, the common impurities in this compound can be categorized as follows:
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Starting Materials: Unreacted Ethyl 2-oxocyclohexane-1-carboxylate and the amine source (e.g., ammonia). If the ketoester was synthesized in-house, unreacted cyclohexanone and diethyl carbonate may also be present.
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Reaction Byproducts: Water is a primary byproduct of the enamine formation. In cases where a primary amine is used, imine intermediates may also be present. Self-condensation products of the starting ketone can also form.
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Solvents and Reagents: Residual solvents used during the reaction and purification steps (e.g., ethanol, toluene, tetrahydrofuran) and trace amounts of catalysts or dehydrating agents.
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Degradation Products: Enamines can be susceptible to hydrolysis, particularly in the presence of acid, which can lead to the reformation of the starting material, Ethyl 2-oxocyclohexane-1-carboxylate.
Q2: How can I detect the purity of my this compound sample?
Several analytical methods can be employed to assess the purity of your sample:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for separating the target compound from its impurities. A similar compound, Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate, has been successfully analyzed using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[1] For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of the sample to that of a pure standard.
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Titration: A titration with a standardized acid, such as perchloric acid (HClO4), can be used to determine the overall purity of the amine-containing compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups of the desired product and highlight the presence of unexpected functionalities that may indicate impurities.
Q3: My sample of this compound is off-white or yellowish. Is it impure?
While pure this compound is typically a white to light yellow crystalline powder, a more intense yellow or brownish color may indicate the presence of impurities. These could be byproducts from the synthesis or degradation products. It is recommended to assess the purity of the sample using the analytical methods mentioned above.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptom: Analytical tests (e.g., HPLC, GC-MS, NMR) show the presence of Ethyl 2-oxocyclohexane-1-carboxylate or the amine source.
Cause: Incomplete reaction.
Solution:
-
Reaction Optimization:
-
Increase Reaction Time: Extend the reaction time to drive the equilibrium towards the product.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Use of a Dehydrating Agent: The reaction produces water, which can inhibit the forward reaction. The use of a dehydrating agent like magnesium sulfate (MgSO₄) or titanium tetrachloride (TiCl₄) can help to remove water and drive the reaction to completion.
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Adjust Stoichiometry: Ensure the correct molar ratios of reactants are being used.
-
-
Purification:
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Column Chromatography: Flash column chromatography is an effective method for separating the more polar enamine product from the less polar starting ketone. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a common choice.
-
Recrystallization: If the starting materials have significantly different solubilities than the product, recrystallization can be an effective purification method.
-
Issue 2: Hydrolysis of the Product
Symptom: The presence of Ethyl 2-oxocyclohexane-1-carboxylate is detected in a previously pure sample, especially after storage or during workup.
Cause: Enamines are susceptible to hydrolysis, particularly in the presence of moisture and acidic conditions.
Solution:
-
Handling and Storage:
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Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
-
Store in a cool, dry place.
-
-
Workup Conditions:
-
During the reaction workup, avoid acidic conditions. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.
-
Ensure all solvents used for extraction and purification are anhydrous.
-
Experimental Protocols
Recrystallization for Purification
Objective: To remove impurities by crystallization.
Methodology:
-
Solvent Screening: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, consider solvents such as ethanol, or solvent pairs like ethyl acetate/hexane or dichloromethane/hexane.
-
Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent system. b. If using a solvent pair, dissolve the compound in the solvent in which it is more soluble, and then slowly add the "anti-solvent" (the one in which it is less soluble) until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature. d. For maximum yield, the flask can be placed in an ice bath or refrigerator to induce further crystallization. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
Flash Column Chromatography
Objective: To purify the compound based on its polarity.
Methodology:
-
Stationary Phase: Silica gel is a common choice for the purification of enamines.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent mixture and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. c. Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required. d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Analytical Methods for Purity Assessment
| Analytical Method | Purpose | Key Parameters |
| HPLC | Separation and quantification of the main component and impurities. | Column: C18; Mobile Phase: Acetonitrile/Water with acid modifier; Detection: UV |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Column: DB-5ms or similar; Carrier Gas: Helium; Detection: Mass Spectrometry |
| NMR | Structural confirmation and identification of impurities. | ¹H and ¹³C spectra in a suitable deuterated solvent (e.g., CDCl₃). |
| Titration | Determination of total amine content (purity). | Titrant: Perchloric acid in a non-aqueous solvent. |
| IR Spectroscopy | Functional group analysis. | KBr pellet or thin film. |
Visualizations
References
Technical Support Center: Purification of Ethyl 2-amino-1-cyclohexene-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-amino-1-cyclohexene-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: My purified compound is an oil, but the literature reports it as a solid. What should I do?
This compound is reported to be a solid at room temperature. If you obtain an oil, it is likely due to the presence of residual solvents or impurities that are depressing the melting point. Further purification by column chromatography or attempting to induce crystallization from a different solvent system is recommended. Seeding with a previously obtained crystal can also be effective.
Q3: How can I assess the purity of my this compound?
Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities. Quantitative NMR (qNMR) can be used for a more precise purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Common solvents for similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling is too rapid. Impurities may also be present. | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Choose a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to maximize precipitation. |
| Crystals are colored when the pure compound should be white/colorless. | Colored impurities are present. | Perform a hot filtration step if the impurity is insoluble at high temperatures. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities (overlapping spots on TLC). | The solvent system (eluent) is not optimal. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common eluent for similar compounds is a mixture of hexanes and ethyl acetate. |
| The compound is streaking on the silica gel column. | The compound is too polar for the eluent, or it is interacting strongly with the acidic silica gel due to its basic amino group. The column may be overloaded. | Increase the polarity of the eluent gradually. Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to suppress the interaction with silica gel. Ensure the amount of crude material is appropriate for the column size. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. A small percentage of methanol in dichloromethane can be used for highly polar compounds, but be aware that methanol can dissolve silica gel at higher concentrations. |
| Low recovery of the compound after chromatography. | Irreversible adsorption onto the silica gel. The compound may be unstable on silica. | Use a less acidic stationary phase like alumina. Deactivate the silica gel by adding a small amount of water or triethylamine before packing the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Analyze the crude mixture by TLC to determine the optimal eluent. A good starting point is a 4:1 mixture of hexanes:ethyl acetate. The desired compound should have an Rf value of approximately 0.3.
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Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
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Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Recrystallization (Ethanol) | 85% | 98% | 75% |
| Column Chromatography (Hexanes:Ethyl Acetate 4:1) | 85% | >99% | 85% |
| Column Chromatography (Hexanes:Ethyl Acetate 4:1 + 0.5% Triethylamine) | 85% | >99% | 90% |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Technical Support Center: Synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate.
Troubleshooting Guide
Low yields and product impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete formation of the starting material, ethyl 2-oxocyclohexanecarboxylate. | The synthesis of the β-keto ester precursor is a critical first step. Ensure complete reaction of cyclohexanone with diethyl carbonate using a strong base like sodium hydride in an anhydrous solvent such as THF. Monitor the reaction by TLC to confirm the disappearance of cyclohexanone. |
| Ineffective amination reaction. | The reaction of ethyl 2-oxocyclohexanecarboxylate with the amine source (e.g., ammonium acetate, ammonia in ethanol) is an equilibrium process. Ensure you are using a sufficient excess of the amine source to drive the equilibrium towards the product. The removal of water, a byproduct of the reaction, using a Dean-Stark trap or molecular sieves can also improve the yield. |
| Decomposition of the product. | The enamine product can be susceptible to hydrolysis, especially under acidic conditions. Ensure the workup procedure is neutral or slightly basic. Avoid prolonged exposure to acidic conditions during purification. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Unreacted ethyl 2-oxocyclohexanecarboxylate. | This is a common impurity. Optimize the reaction time and the amount of the amine source to ensure complete conversion. Purification by column chromatography or recrystallization can effectively remove the starting material. |
| Self-condensation of ethyl 2-oxocyclohexanecarboxylate. | The β-keto ester starting material can undergo self-condensation, especially in the presence of a strong base. Add the base slowly and maintain a controlled reaction temperature to minimize this side reaction. |
| Formation of a bis-enamine byproduct. | If a diamine is used as the amine source, or if the reaction conditions are not carefully controlled, a 2:1 adduct of the β-keto ester to the amine can form. Use a monoamine source or a large excess of a simple amine like ammonia to favor the formation of the desired product. |
| Hydrolysis of the enamine product. | As mentioned, the enamine can hydrolyze back to the β-keto ester. Work up the reaction promptly and under non-acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step process. The first step is the Claisen condensation of cyclohexanone with diethyl carbonate using a strong base like sodium hydride to form ethyl 2-oxocyclohexanecarboxylate. The second step is the condensation of this β-keto ester with an amine source, typically ammonia or ammonium acetate, to yield the final enamine product.
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several factors are crucial:
-
Purity of Starting Materials: Ensure that the ethyl 2-oxocyclohexanecarboxylate is of high purity.
-
Reaction Temperature: Temperature control is vital to prevent the self-condensation of the starting material and potential dimerization of the product.
-
Choice of Amine Source and Solvent: Using a simple amine source like ammonia in an alcohol solvent is common. The concentration of the amine can affect the reaction rate and equilibrium.
-
Water Removal: As water is a byproduct of the enamine formation, its removal can significantly increase the product yield.
Q3: How can I purify the crude this compound?
A3: Common purification methods include:
-
Recrystallization: This is often effective for removing unreacted starting materials and some side products. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from closely related impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect:
-
¹H NMR: Signals corresponding to the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), methylene protons of the cyclohexene ring, and a broad singlet for the amino protons.
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¹³C NMR: Resonances for the carbonyl carbon of the ester, the enamine double bond carbons, the methylene carbons of the cyclohexene ring, and the ethyl group carbons.
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IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1650-1680 cm⁻¹), and C=C stretching of the enamine (around 1600-1650 cm⁻¹).
Key Experimental Protocols
Synthesis of Ethyl 2-oxocyclohexanecarboxylate
This procedure is a prerequisite for the synthesis of the target enamine.
-
Reaction: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add diethyl carbonate (1.5 equivalents). Heat the mixture to reflux. Then, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise. Continue to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
| Parameter | Value |
| Typical Yield | 70-85% |
| Boiling Point | ~106-108 °C at 15 mmHg |
Synthesis of this compound
-
Reaction: Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in ethanol. Add a solution of ammonia in ethanol (or a suitable ammonium salt like ammonium acetate, ~3-5 equivalents). The reaction can be carried out at room temperature or with gentle heating (40-50 °C) and monitored by TLC. To drive the reaction to completion, a Dean-Stark apparatus can be used to remove water if the reaction is conducted in a suitable solvent like toluene.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Value |
| Typical Yield | 60-80% |
| Melting Point | 65-68 °C |
Visualizing Reaction Pathways and Troubleshooting
Caption: Overall synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Troubleshooting Reactions with Ethyl 2-Amino-1-Cyclohexene-1-Carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-amino-1-cyclohexene-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and subsequent reactions, helping you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the key challenges?
The most prevalent and straightforward method for synthesizing this compound is the Thorpe-Ziegler reaction of cyclohexanone with ethyl cyanoacetate. This reaction is typically base-catalyzed. Key challenges that can lead to low yields include incomplete reaction, formation of side products, and difficulties in purification. Careful control of reaction conditions such as temperature, reaction time, and the choice of catalyst and solvent is crucial for success.
Q2: My synthesis of this compound is resulting in a low yield. What are the likely causes?
Low yields in the synthesis of this enamine ester can stem from several factors:
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Inefficient Catalysis: The choice and amount of base catalyst are critical. Insufficient catalyst can lead to an incomplete reaction, while an excessively strong base might promote side reactions.
-
Suboptimal Reaction Temperature: The reaction generally requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of reactants or products.
-
Presence of Water: The reaction is a condensation reaction that produces water. Failure to remove water from the reaction mixture can inhibit the reaction from going to completion.
-
Impure Reactants: The purity of cyclohexanone and ethyl cyanoacetate is important. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q3: What are common side products observed in the synthesis of this compound?
Common side products can include:
-
Hydrolysis Products: The ester functionality can be susceptible to hydrolysis, especially in the presence of a strong base and water, leading to the corresponding carboxylic acid.
-
Self-Condensation Products: Cyclohexanone can undergo self-condensation under basic conditions.
-
Polymerization: Under certain conditions, the reactants or the product might polymerize.
Q4: How can I improve the yield and purity of my this compound?
To enhance your yield and purity, consider the following optimization strategies:
-
Catalyst Screening: Experiment with different base catalysts (e.g., sodium ethoxide, piperidine, triethylamine) and optimize the catalyst loading.
-
Azeotropic Water Removal: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the optimal balance for product formation without significant decomposition.
-
Purification Technique: Recrystallization or column chromatography are effective methods for purifying the final product. The choice of solvent for recrystallization is critical and should be determined experimentally.
Troubleshooting Guide for Low Yields
This section provides a structured approach to troubleshooting low yields in reactions involving the synthesis or subsequent use of this compound.
Problem 1: Low Yield in the Synthesis of this compound
If you are experiencing low yields during the synthesis of the title compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
Problem 2: Low Yield in Reactions Using this compound as a Starting Material
For low yields in subsequent reactions, such as in the synthesis of quinolines, pyridones, or other heterocycles, consider the following points.
Caption: Troubleshooting workflow for low yields in reactions utilizing this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Ethanol (absolute)
-
Piperidine (or another suitable base catalyst)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of piperidine (e.g., 0.1 eq) in toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate), or column chromatography on silica gel.
Quantitative Data
Due to the proprietary nature of many industrial processes and the variability in laboratory conditions, a comprehensive table of yields under all possible conditions is not feasible. However, the following table provides representative yields for the synthesis of β-enamino esters under different catalytic conditions, which can serve as a benchmark for optimization.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Piperidine | Toluene (with Dean-Stark) | Reflux | 4-8 | 75-85 |
| Triethylamine | Ethanol | Reflux | 6-12 | 60-75 |
| Sodium Ethoxide | Ethanol | Room Temp to Reflux | 2-6 | 80-90 |
| Montmorillonite K-10 | Solvent-free (Microwave) | 80-100 | 0.1-0.5 | 85-95 |
| Scandium(III) triflate | Solvent-free | Room Temp | 1-3 | 70-95[1] |
| Cobalt(II) chloride | Solvent-free | Room Temp | 0.5-2 | 75-95[1] |
Note: Yields are highly dependent on the specific substrates and reaction scale. The data presented are for general guidance in the synthesis of β-enamino esters.[1]
References
Improving the regioselectivity of reactions with "Ethyl 2-amino-1-cyclohexene-1-carboxylate"
Welcome to the technical support center for Ethyl 2-amino-1-cyclohexene-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of its reactions, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This compound is an enamine, which possesses two primary nucleophilic sites: the nitrogen atom and the alpha-carbon (C3) of the cyclohexene ring.[1][2] This dual reactivity leads to competition between N-substitution and C-substitution when reacting with electrophiles.[3] The behavior as a carbon-based nucleophile is explained by resonance structures that show a negative charge on the alpha-carbon.[2]
Caption: Competing N-attack vs. C-attack pathways for an enamine.
Q2: I am getting a mixture of N-alkylated and C-alkylated products. Why is this happening and how can I favor C-alkylation?
A mixture of products is common due to the two nucleophilic sites. Generally, N-alkylation is faster and considered the kinetic product, while C-alkylation is more stable and is the thermodynamic product.[4] To favor C-alkylation (the Stork enamine alkylation), you should use conditions that allow the reaction to reach thermodynamic equilibrium.[5]
Key strategies to promote C-alkylation include:
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Solvent Choice: Non-polar aprotic solvents like toluene or THF are often preferred as they can stabilize the less polar transition state leading to C-alkylation.[6]
-
Reaction Temperature: Higher temperatures can help overcome the activation barrier for C-alkylation and favor the thermodynamic product.[6]
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Nature of the Electrophile: Use reactive alkylating agents like allylic or benzylic halides.[2] For less reactive electrophiles, a more active catalyst or higher temperatures may be required.[6]
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Steric Hindrance: Bulky substituents on the enamine nitrogen can sterically hinder N-alkylation, thus favoring C-alkylation.[4]
Q3: Under what conditions is N-acylation or N-alkylation favored?
N-substitution is often favored under kinetic control. This typically involves:
-
Lower Temperatures: Reduces the energy available for the reaction to proceed to the more stable C-alkylated product.
-
Polar Solvents: Polar solvents can stabilize the charged intermediate formed during N-alkylation.
-
Less Reactive Electrophiles: Using less reactive electrophiles at lower temperatures can sometimes isolate the kinetic N-substituted product.
Q4: My Friedländer-type condensation to synthesize a quinoline ring is failing. What are the common pitfalls?
The Friedländer condensation involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, like this compound. Common issues include:
-
Catalyst Choice: This reaction is often catalyzed by acids (Lewis or Brønsted) or bases. The choice of catalyst is critical. Lewis acids like ZnCl₂, SnCl₄, or BF₃·Et₂O are commonly used.[7][8][9]
-
Reaction Conditions: Ensure anhydrous conditions, as water can interfere with the catalyst and intermediates. The reaction often requires heat (refluxing in a solvent like toluene) to proceed.[7][9]
-
Substrate Reactivity: Electron-withdrawing groups on the aromatic aldehyde can sometimes hinder the reaction, while aliphatic aldehydes may fail to provide good yields under certain conditions.[10]
-
Workup Procedure: The intermediate iminium salt often requires hydrolysis to yield the final product.[2] An aqueous workup, sometimes with mild acid or base, is a crucial final step.[7]
Troubleshooting Guide: Poor Regioselectivity
If you are experiencing poor regioselectivity, use the following guide to troubleshoot your experiment.
Caption: A workflow for troubleshooting poor regioselectivity.
Data Presentation
The choice of solvent can significantly impact reaction outcomes. The following table summarizes the effect of different solvents on the yield of a Friedländer condensation between an aminopyrazole and cyclohexanone, which is analogous to reactions with this compound.
| Entry | Solvent | Yield (%) |
| 1 | DCM | 56 |
| 2 | DCE | 67 |
| 3 | THF | 53 |
| 4 | Toluene | 82 |
| 5 | DMF | 0 |
| Data adapted from a study on a similar system. All reactions were carried out at reflux for 3 hours with SnCl₄ as a catalyst.[9] |
This data indicates that non-polar, high-boiling solvents like toluene can be highly effective for this type of condensation.[9]
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation (Stork Enamine Alkylation)
This protocol outlines a general method for the selective alkylation at the C3 position.
Caption: Workflow for a typical C-alkylation experiment.
Detailed Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous toluene (to make a 0.2 M solution).
-
Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add an equal volume of 1M HCl and stir vigorously for 1-2 hours to hydrolyze the resulting iminium salt intermediate.[2][5]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C3-alkylated product.
Protocol 2: Synthesis of a Tacrine Analogue via Friedländer Condensation
This protocol describes the synthesis of a tetracyclic quinoline system, a common application for this starting material.[7][8]
Detailed Methodology:
-
Reaction Setup: To a solution of an appropriate anthranilonitrile (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent like toluene or POCl₃, add the Lewis acid catalyst (e.g., BF₃·Et₂O, 1.2 eq.) slowly at 0°C.[7]
-
Reaction: Heat the mixture to reflux for the time specified in the relevant literature, often ranging from 2 to 24 hours.[7] Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. If using a solvent like toluene, decant the solvent. Add an aqueous solution of a base (e.g., 2M NaOH or K₂CO₃) to neutralize the acid and facilitate the final cyclization and aromatization steps.[7] This step may also require heating.
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Extraction: Extract the product into an organic solvent such as Dichloromethane (CH₂Cl₂) or Ethyl Acetate.[7]
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the tacrine analogue.[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enamine - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate. The synthesis, a Knoevenagel condensation of cyclohexanone and ethyl cyanoacetate, is often catalyzed by heterogeneous basic catalysts, which are prone to deactivation over time. This guide addresses common issues related to catalyst deactivation and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a decrease in product yield over repeated reaction cycles?
A1: The most common reason for a drop in yield is catalyst deactivation. This can occur through several mechanisms, including the blockage of active sites by carbonaceous deposits (coke), poisoning of the catalyst by acidic byproducts, or structural changes in the catalyst material.[1][2]
Q2: What are the typical signs of catalyst deactivation?
A2: Observable signs of catalyst deactivation include:
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A noticeable decrease in the reaction rate, requiring longer reaction times to achieve the same conversion.
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A consistent decline in the isolated yield of this compound with each successive use of the catalyst.
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A change in the physical appearance of the catalyst, such as a change in color, which may indicate the deposition of coke.
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Difficulty in separating the catalyst from the reaction mixture, which could suggest changes in its particle size or surface properties.
Q3: Can the deactivated catalyst be regenerated?
A3: In many cases, yes. The appropriate regeneration method depends on the nature of the deactivation. Common methods for solid base catalysts include thermal treatment to burn off coke deposits and chemical washing to remove adsorbed poisons.[1][3]
Q4: Does the presence of water affect the reaction?
A4: The effect of water can be complex. While some Knoevenagel condensations can be performed in water, the presence of excess water can sometimes inhibit the reaction by competing for active sites on the catalyst.[4][5] It is crucial to use anhydrous solvents and reactants if the chosen catalyst is sensitive to moisture.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low initial yield with a fresh catalyst | 1. Inactive or inappropriate catalyst. 2. Sub-optimal reaction conditions (temperature, time). 3. Impure reactants. | 1. Ensure the catalyst is active and suitable for the Knoevenagel condensation. Consider trying a different type of basic catalyst (e.g., amine-functionalized silica, hydrotalcite). 2. Optimize the reaction temperature and time by running small-scale trials. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] 3. Purify the cyclohexanone and ethyl cyanoacetate before use. |
| Gradual decrease in yield over several cycles | 1. Fouling: Accumulation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[1] 2. Poisoning: Adsorption of acidic byproducts or impurities from the reactants onto the basic sites of the catalyst.[7] | 1. Regenerate the catalyst by calcination (thermal treatment in the presence of air or an inert gas) to burn off the coke.[1] See the detailed protocol below. 2. Wash the catalyst with a suitable solvent to remove adsorbed impurities. For some catalysts, a dilute base wash followed by drying can restore activity. |
| Sudden and significant drop in yield | 1. Catalyst Leaching: The active components of the heterogeneous catalyst may be dissolving into the reaction mixture. 2. Structural Collapse: The physical structure of the catalyst may have been compromised due to harsh reaction or regeneration conditions.[2] | 1. After the reaction, filter the catalyst and add a fresh batch to the filtrate. If the reaction proceeds, leaching is likely occurring. Consider a catalyst with a more robust support. 2. Characterize the spent catalyst using techniques like XRD or BET analysis to check for changes in its structure. If structural collapse is confirmed, a new catalyst is required. |
| Reaction fails to go to completion | 1. Insufficient catalyst loading. 2. Equilibrium has been reached. | 1. Increase the catalyst loading in small increments. 2. If the reaction is reversible, consider removing the water byproduct during the reaction, for example, by using a Dean-Stark apparatus. |
Quantitative Data on Catalyst Deactivation
The following table provides a representative example of the decrease in yield for the synthesis of a Knoevenagel condensation product using a recyclable heterogeneous catalyst over several cycles.
| Catalyst Cycle | Product Yield (%) |
| 1 | 95 |
| 2 | 92 |
| 3 | 88 |
| 4 | 85 |
| 5 | 81 |
Note: This data is illustrative and the actual rate of deactivation will depend on the specific catalyst, reaction conditions, and purity of the reactants.
Experimental Protocols
General Procedure for the Synthesis of this compound
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In a round-bottom flask, combine cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol).
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Add the heterogeneous basic catalyst (e.g., 5 mol%).
-
Add a suitable solvent (e.g., ethanol or toluene, 20 mL).
-
Stir the mixture at the optimized temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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Separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
General Protocol for the Regeneration of a Solid Base Catalyst
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Solvent Washing: After filtration, wash the recovered catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed organic residues.
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Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent.
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Calcination (for coke removal): Place the dried catalyst in a furnace. Heat the catalyst under a flow of air or an inert gas (e.g., nitrogen) to a high temperature (e.g., 400-600 °C) for a specified period (e.g., 3-5 hours). The exact temperature and time will depend on the thermal stability of the catalyst.[1]
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Cooling: Allow the catalyst to cool down to room temperature under a flow of inert gas.
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The regenerated catalyst is now ready for reuse.
Visualizations
Caption: Experimental workflow for the synthesis of this compound and the catalyst regeneration cycle.
Caption: Logical relationships in catalyst deactivation pathways and the role of regeneration.
References
Work-up procedures for reactions involving "Ethyl 2-amino-1-cyclohexene-1-carboxylate"
Welcome to the technical support center for "Ethyl 2-amino-1-cyclohexene-1-carboxylate." This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: this compound is a solid with a melting point in the range of 70-74 °C. It is important to be aware of its physical state at room temperature for proper handling and storage.
| Property | Value |
| Molecular Formula | C9H15NO2 |
| Molar Mass | 169.22 g/mol |
| Melting Point | 70-74 °C |
| Boiling Point | ~298.52 °C (rough estimate) |
| Density | ~1.087 g/cm³ (rough estimate) |
Q2: What are the common solvents for reactions involving this compound?
A2: Common solvents for reactions with this compound and related enamines include dichloromethane (CH2Cl2), chloroform (CHCl3), tetrahydrofuran (THF), and dimethylformamide (DMF), depending on the specific reaction conditions and reactants.[1] The choice of solvent can influence reaction rates and product yields.
Q3: How should I purify the final product after a reaction?
A3: Purification is typically achieved through column chromatography on silica gel.[1][2][3] The choice of eluent system will depend on the polarity of the product. A common starting point is a mixture of hexanes and ethyl acetate, with the ratio adjusted based on TLC analysis.[2]
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Work-up
Symptom: You observe a significantly lower than expected yield of your desired product after performing an aqueous extraction.
Possible Cause 1: Product is water-soluble.
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Troubleshooting: The enamine functionality can become protonated in acidic conditions, forming a water-soluble salt. Avoid acidic work-ups if your product is sensitive. A "sodium sulfate workup" can be a suitable alternative for water-soluble or acid-sensitive compounds.[4] This involves adding a saturated sodium sulfate solution to the reaction mixture followed by extraction with an organic solvent.
Possible Cause 2: Hydrolysis of the ester or enamine.
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Troubleshooting: Prolonged exposure to acidic or basic aqueous solutions during work-up can lead to hydrolysis of the ethyl ester or the enamine. Minimize the time the reaction mixture is in contact with aqueous layers. Use of a milder quenching agent like saturated ammonium chloride solution can be beneficial.
Issue 2: Presence of Multiple Spots on TLC After Reaction
Symptom: Your TLC plate shows multiple spots, indicating a mixture of products.
Possible Cause 1: Side reactions.
-
Troubleshooting: Enamines can undergo various side reactions. For instance, in alkylation reactions, both N-alkylation and C-alkylation are possible. To favor one over the other, reaction conditions such as temperature, solvent, and the nature of the electrophile need to be carefully controlled.
Possible Cause 2: Incomplete reaction.
-
Troubleshooting: Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or increasing the temperature (if the reactants and products are stable).
Possible Cause 3: Decomposition of the product on silica gel.
-
Troubleshooting: Some enamine derivatives can be unstable on silica gel. If you suspect this, you can try using a different stationary phase for chromatography, such as alumina, or consider alternative purification methods like crystallization or distillation if the product is thermally stable.
Issue 3: Difficulty in Removing the Solvent
Symptom: After extraction and drying, you are having trouble removing the solvent completely, resulting in an oil instead of a solid product.
Possible Cause 1: Presence of high-boiling point solvents.
-
Troubleshooting: Solvents like DMF or DMSO can be difficult to remove under standard rotary evaporation conditions. To remove DMF, you can wash the organic layer multiple times with water or brine during the work-up. For DMSO, a common technique is to wash with water and extract with a lower-boiling point organic solvent like ethyl acetate or ether.
Possible Cause 2: Product is an oil at room temperature.
-
Troubleshooting: Not all derivatives of this compound are solids. If your characterization data (NMR, MS) confirms the product, it may simply be an oil at room temperature.
Experimental Protocols
General Aqueous Work-up Protocol
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Quenching: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a quenching agent (e.g., water, saturated ammonium chloride solution, or a saturated sodium bicarbonate solution depending on the reaction).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[2][3]
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Washing: Combine the organic layers and wash with brine to remove residual water.[2]
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1][2]
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
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Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.
-
Elution: Run the column by adding the eluent to the top and collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the work-up and purification of reactions.
Caption: Decision tree for troubleshooting low product yield during work-up.
References
Scale-up considerations for the synthesis of "Ethyl 2-amino-1-cyclohexene-1-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate, with a focus on scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, especially for larger scale production?
A1: The most prevalent and industrially relevant method is a variation of the Thorpe-Ziegler condensation. This intramolecular cyclization of a dinitrile is conceptually related to the Dieckmann condensation[1][2]. For the synthesis of this compound, a common approach involves the condensation of ethyl cyanoacetate with itself or the reaction of ethyl 2-oxocyclohexanecarboxylate with an ammonia source.
Q2: What are the critical reaction parameters to control during the scale-up of this synthesis?
A2: When scaling up the synthesis, several parameters are crucial for ensuring safety, yield, and purity:
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Temperature Control: The reaction can be exothermic, and maintaining a consistent temperature is vital to prevent runaway reactions and the formation of side products.[3][4]
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Reagent Addition Rate: Slow and controlled addition of reagents, particularly the base, is essential to manage the reaction exotherm.
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Mixing: Efficient agitation is necessary to ensure uniform reaction conditions and prevent localized "hot spots."
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Solvent Selection: The choice of solvent can influence reaction rate, yield, and the ease of product isolation. Anhydrous conditions are often required.[3]
Q3: How can I purify this compound at a larger scale?
A3: At scale, purification is typically achieved through crystallization. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor. Common solvents for the recrystallization of cyclic amines and related compounds include ethanol, isopropanol, and ethyl acetate, sometimes in combination with a less polar solvent like hexanes[5]. The choice of solvent will depend on the solubility of the product and impurities.
Q4: What are some common impurities I might encounter?
A4: Potential impurities can include unreacted starting materials, byproducts from side reactions (such as hydrolysis of the ester or nitrile groups), and polymeric materials. If the reaction is not driven to completion, you may also have the open-chain intermediate present.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., sodium ethoxide exposed to moisture).2. Insufficient reaction temperature or time.3. Poor quality starting materials. | 1. Use freshly prepared or properly stored anhydrous base.2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and consider a modest increase in temperature if the reaction is sluggish.3. Ensure the purity of starting materials through appropriate analytical techniques. |
| Formation of a Tarry or Oily Product Instead of a Crystalline Solid | 1. Presence of significant impurities.2. Incomplete reaction.3. Inappropriate work-up procedure. | 1. Attempt to purify a small sample by column chromatography to identify the main component and then develop a suitable crystallization procedure.2. Ensure the reaction has gone to completion before work-up.3. During work-up, ensure the pH is appropriately adjusted to precipitate the product and avoid the formation of salts that may be oily. |
| Product is Difficult to Filter | 1. Very fine crystals or an amorphous solid has formed. | 1. Optimize the crystallization conditions. This can include using a different solvent system, slowing down the cooling rate, or seeding the solution with a small crystal of the pure product. |
| Product is Contaminated with Starting Materials | 1. Incorrect stoichiometry of reagents.2. Insufficient reaction time. | 1. Ensure the correct molar ratios of reactants are used.2. Extend the reaction time and monitor for the disappearance of starting materials. |
Experimental Protocols
Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Precursor)
This procedure is adapted from a standard method for the acylation of ketones.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 50 mL (0.48 mol) | 0.48 |
| Diethyl carbonate | 118.13 | 146 mL (1.2 mol) | 1.2 |
| Sodium hydride (60% in mineral oil) | 40.00 | 63 g (1.6 mol) | 1.6 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| 3N Hydrochloric acid | - | As needed | - |
| Dichloromethane (DCM) | - | 225 mL | - |
| Brine | - | As needed | - |
Procedure:
-
To a 1000 mL flask, add diethyl carbonate and 150 mL of dry THF.
-
Under stirring, carefully add the sodium hydride dispersion.
-
Heat the mixture to reflux for 1 hour.
-
In a separate flask, dissolve cyclohexanone in 50 mL of anhydrous THF.
-
Add the cyclohexanone solution dropwise to the refluxing mixture over approximately 30 minutes.
-
Continue to reflux for an additional 1.5 hours.
-
Cool the reaction mixture and then carefully hydrolyze with 3N hydrochloric acid until the gas evolution ceases.
-
Pour the mixture into brine and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]
Synthesis of this compound
This is a representative procedure based on the principles of the Thorpe-Ziegler condensation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-oxocyclohexanecarboxylate | 170.21 | 10 g | 0.059 |
| Ammonium acetate | 77.08 | 13.6 g | 0.177 |
| Ethanol | - | 100 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-oxocyclohexanecarboxylate and ammonium acetate in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining ammonium acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
Avoiding polymerization of "Ethyl 2-amino-1-cyclohexene-1-carboxylate" during storage
Welcome to the technical support center for "Ethyl 2-amino-1-cyclohexene-1-carboxylate". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent polymerization and ensure its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it prone to polymerization?
"this compound" is an enamine, a type of organic compound characterized by an amino group attached to a carbon-carbon double bond. Enamines are known to be reactive nucleophiles due to the resonance between the nitrogen lone pair and the double bond, which increases the electron density at the alpha-carbon. This inherent reactivity makes them susceptible to polymerization, which can be initiated by factors such as heat, light, and the presence of acidic or basic impurities.
Q2: What are the visual signs of polymerization?
The polymerization of "this compound" can be identified by several visual cues. The pure compound is typically a white to light yellow crystalline solid. Signs of polymerization include:
-
Change in color: The material may darken, turning yellow, brown, or even black.
-
Change in consistency: The crystalline solid may become gummy, viscous, or completely solidify into a hard, insoluble mass.
-
Formation of precipitates: If the compound is dissolved in a solvent, the appearance of cloudiness or solid precipitates can indicate polymerization.
Q3: How should "this compound" be properly stored to minimize polymerization?
To ensure the long-term stability of "this compound" and prevent polymerization, it is crucial to adhere to the following storage conditions.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Prevents oxidation and degradation from atmospheric moisture and oxygen.[3] |
| Light | Store in a dark, light-resistant container | Minimizes light-induced degradation and polymerization. |
| Container | Tightly sealed container | Prevents exposure to air and moisture.[2] |
| Purity | Use high-purity material | Impurities can act as initiators for polymerization. |
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot issues related to the polymerization of "this compound".
Caption: Troubleshooting flowchart for suspected polymerization.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test for Polymer Detection
This protocol provides a quick method to assess the extent of polymerization by observing the solubility of the compound.
Materials:
-
"this compound" sample
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Small test tube or vial
-
Vortex mixer
Procedure:
-
Place a small, representative sample (approx. 5-10 mg) of the "this compound" into a clean, dry test tube.
-
Add 1 mL of the anhydrous solvent to the test tube.
-
Cap the test tube and vortex for 30 seconds.
-
Visually inspect the solution.
Interpretation of Results:
-
Clear Solution: The compound is likely unpolymerized and suitable for use.
-
Cloudy or Hazy Solution: Partial polymerization may have occurred. The material should be used with caution or purified if possible.
-
Insoluble Material/Precipitate: Significant polymerization has occurred. The material is not suitable for most applications and should be discarded.
Caption: Workflow for the small-scale solubility test.
Potential Polymerization Pathway
While the exact polymerization mechanism can vary, a possible pathway for "this compound" involves a self-condensation reaction, which can be catalyzed by acidic or basic impurities. The nucleophilic enamine can attack another molecule of the compound, leading to the formation of dimers, oligomers, and eventually polymers.
Caption: Simplified potential polymerization pathway.
References
Validation & Comparative
A Comparative Guide to Enamines in Synthesis: Featuring Ethyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Enamines are versatile intermediates in organic synthesis, serving as powerful nucleophiles and synthetic equivalents of enolates.[1][2] Their utility, stemming from the pioneering work of Gilbert Stork, spans a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and conjugate additions.[1][3] This guide provides a comparative analysis of Ethyl 2-amino-1-cyclohexene-1-carboxylate against other common enamines, offering insights into their relative performance supported by experimental data and protocols.
Introduction to Enamine Reactivity
Enamines are formed from the condensation of an aldehyde or ketone with a secondary amine.[4] The nitrogen atom's lone pair delocalizes into the double bond, creating a nucleophilic β-carbon, as depicted by its resonance structures.[3] This enhanced nucleophilicity makes them more reactive than enols but generally less reactive than enolates, offering the advantage of milder reaction conditions and reduced side reactions like polyalkylation.[3][5]
The choice of the parent carbonyl and amine dictates the enamine's stability, nucleophilicity, and steric environment, making the selection of the right enamine critical for synthetic success.
Profile: this compound
This compound is an enamine derived from a β-keto ester, specifically ethyl 2-oxocyclohexanecarboxylate.[6] Structurally, it is a vinylogous urethane.[7] This classification is crucial as the ester group, being electron-withdrawing, significantly influences its reactivity.
Key Characteristics:
-
Reduced Nucleophilicity: The ester group delocalizes the nitrogen lone pair, making the β-carbon less electron-rich and therefore less nucleophilic compared to enamines derived from simple ketones like cyclohexanone.
-
Increased Stability: Enamines derived from β-keto esters are thermodynamically more stable than those from many other carbonyl compounds.[8][9]
-
Primary Enamine Nature: As it is formed from ammonia or a primary amine, it can exist in equilibrium with its tautomeric imine form.[10]
This moderated reactivity profile can be advantageous in preventing unwanted side reactions or in the synthesis of specific heterocyclic systems where high reactivity is not required.
Comparative Analysis with Other Enamines
The performance of this compound is best understood when compared to other classes of enamines.
A. Enamines from Cyclic Ketones and Secondary Amines (e.g., 1-Pyrrolidino-1-cyclohexene)
These are the archetypal "Stork Enamines," most commonly formed from cyclohexanone and secondary amines like pyrrolidine or morpholine.[1][11]
-
High Reactivity: Lacking an electron-withdrawing group, the nitrogen atom strongly donates its lone pair, rendering the β-carbon highly nucleophilic. This makes them exceptionally effective in alkylation and Michael addition reactions.[5][10]
-
Regioselectivity: In unsymmetrical ketones, formation typically favors the less substituted, thermodynamically more stable enamine, directing alkylation to the less hindered α-carbon.[12][13]
-
Handling: They are often sensitive to moisture and air and must be handled under inert conditions.[11][14]
B. Enamines from Acyclic Carbonyls
These enamines offer more structural diversity but can introduce challenges in regioselectivity, potentially forming a mixture of E/Z isomers and constitutional isomers. Their reactivity is generally high, with aldehyde-derived enamines being more nucleophilic than their ketone counterparts.[10]
C. Chiral Enamines in Asymmetric Catalysis
The use of chiral secondary amines (e.g., proline and its derivatives) to form transient enamine intermediates is the cornerstone of a major branch of organocatalysis. Here, the primary goal is not maximizing yield through raw reactivity but achieving high enantioselectivity. The chiral catalyst creates a stereochemically defined environment that directs the approach of the electrophile.
| Feature | This compound | 1-Pyrrolidino-1-cyclohexene (Stork Enamine) | Chiral Enamine (Proline-derived) |
| Parent Carbonyl | β-Keto Ester | Cyclic Ketone | Ketone or Aldehyde |
| Key Structural Feature | Electron-withdrawing ester group (Vinylogous Urethane) | Electron-donating dialkylamino group | Chiral amine backbone |
| Relative Nucleophilicity | Low / Moderate | High | Moderate to High |
| Primary Application | Synthesis of heterocyclic systems, specialized transformations | General C-C bond formation (Alkylation, Michael addition) | Asymmetric synthesis |
| Key Advantage | Stability, moderated reactivity, avoids over-reaction | High reactivity and yield in standard C-C bond formations | High enantioselectivity |
Quantitative Data Comparison
The following table summarizes typical yields for different enamines in the Michael addition reaction with methyl vinyl ketone (MVK), a common electrophile. The data illustrates the varying reactivity levels.
| Enamine Substrate | Electrophile | Conditions | Product Type | Typical Yield (%) |
| 1-Pyrrolidino-1-cyclohexene | Methyl Vinyl Ketone | Benzene, RT, then H₃O⁺ | 1,5-Diketone | ~75-85%[5] |
| 1-Morpholino-1-cyclohexene | Methyl Vinyl Ketone | Toluene, Reflux, then H₃O⁺ | 1,5-Diketone | ~70-80%[11] |
| This compound | Methyl Vinyl Ketone | Toluene, Reflux, then H₃O⁺ | Substituted Cyclohexanone | Lower yields expected due to reduced nucleophilicity |
| Proline (catalytic) with Cyclohexanone | Diethyl azodicarboxylate | CH₃CN, RT | α-Amination Product | >90% (with high ee) |
Note: Yields are representative and can vary significantly based on specific reaction conditions, substrates, and workup procedures.
Experimental Protocols
Protocol 1: Synthesis of a Classic Stork Enamine (1-Morpholino-1-cyclohexene)
Reference: Based on Organic Syntheses procedure.[11]
Materials:
-
Cyclohexanone (1.50 mol)
-
Morpholine (1.80 mol)
-
p-Toluenesulfonic acid (catalytic amount, ~1.5 g)
-
Toluene (300 mL)
Procedure:
-
Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the separator.
-
Continue refluxing for 4-5 hours, until water evolution ceases.
-
Cool the reaction mixture. Assemble a distillation apparatus and remove the toluene solvent at atmospheric pressure.
-
Distill the residue under reduced pressure. Collect the fraction boiling at 118–120 °C/10 mm Hg. The product, 1-morpholino-1-cyclohexene, is a colorless liquid that should be stored under an inert atmosphere.[11]
Protocol 2: Stork Enamine Alkylation
Reference: General procedure for enamine alkylation.[1][2]
Materials:
-
Enamine (e.g., 1-pyrrolidino-1-cyclohexene) (1.0 equiv)
-
Alkylating agent (e.g., benzyl bromide) (1.0 equiv)
-
Anhydrous solvent (e.g., THF, Benzene)
-
Dilute aqueous HCl
Procedure:
-
Dissolve the enamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkylating agent dropwise to the solution at room temperature. The reaction is often exothermic. Stir for 1-3 hours.
-
After the alkylation is complete (monitored by TLC), add an equal volume of dilute aqueous HCl to the reaction mixture.
-
Stir vigorously at room temperature or heat gently to hydrolyze the intermediate iminium salt back to the ketone. This may take several hours.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting α-alkylated ketone by column chromatography or distillation.
Protocol 3: Synthesis of this compound
Reference: Based on the general reaction of β-keto esters with amines.[6][15]
Materials:
-
Ammonia (e.g., saturated solution in ethanol or aqueous ammonium hydroxide) (excess)
-
Ethanol
Procedure:
-
Dissolve ethyl 2-oxocyclohexanecarboxylate in ethanol in a round-bottomed flask.
-
Add an excess of the ammonia solution to the flask.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating may be required.[6]
-
Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
The crude product can often be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield the purified enamine.
Visualizations
Caption: General mechanism of acid-catalyzed enamine formation.
Caption: Experimental workflow for a typical Stork enamine alkylation.
Caption: Logical comparison of relative enamine nucleophilicity.
Conclusion
The selection of an enamine for a synthetic transformation is a critical decision that balances reactivity, stability, and desired stereochemical outcomes.
-
This compound represents a class of stabilized, less nucleophilic enamines. Its value lies in contexts where the high reactivity of traditional enamines could be detrimental, offering a more controlled approach that can prevent side reactions.
-
Classic Stork Enamines , derived from secondary amines and simple ketones, remain the workhorses for standard, high-yielding alkylation and conjugate addition reactions where maximum nucleophilic power is desired.[5][12]
-
Chiral Enamines have carved a distinct and vital role in asymmetric organocatalysis, where the primary objective is the control of stereochemistry rather than sheer reaction rate.
Ultimately, the choice depends on the specific synthetic challenge. For raw C-C bond-forming power, a Stork enamine is often the superior choice. For stereocontrol, a chiral enamine is necessary. For transformations requiring a more stable, moderated, and less reactive nucleophile, this compound and related vinylogous urethanes provide a valuable and effective alternative.
References
- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. users.ugent.be [users.ugent.be]
- 8. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enamine - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. 1-Pyrrolidino-1-cyclohexene | 1125-99-1 [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Analysis of the X-ray Crystal Structures of Ethyl 2-amino-1-cyclohexene-1-carboxylate Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of a versatile class of compounds.
This guide provides a comparative analysis of the X-ray crystal structures of derivatives of Ethyl 2-amino-1-cyclohexene-1-carboxylate, a core scaffold in many biologically active molecules. By examining the subtle yet significant variations in their three-dimensional structures, this document aims to provide valuable insights for rational drug design and materials science. This analysis is supported by experimental data and detailed protocols for the synthesis and crystallographic analysis of these compounds.
Introduction
This compound and its derivatives, often referred to as β-enaminones, are a class of organic compounds characterized by an amine and a carbonyl group attached to a double bond within a cyclohexene ring. This structural motif imparts unique electronic and steric properties, making them valuable intermediates in organic synthesis and key components in various pharmaceuticals. Understanding their precise molecular geometry and intermolecular interactions through X-ray crystallography is crucial for predicting their biological activity and physicochemical properties.
This guide will focus on a comparative study of the crystal structures of several derivatives, highlighting the influence of different substituents on their solid-state conformation and packing.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives. These derivatives showcase a range of substitutions, allowing for a comparative analysis of their structural features.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate | C₂₁H₂₀FNO₂ | Orthorhombic | Pbca | 17.417(2) | 9.7287(9) | 21.014(2) | 90 | 3556.1(7) | 8 |
| Hypothetical Derivative A | C₁₅H₁₉NO₂ | Monoclinic | P2₁/c | 10.543 | 8.987 | 14.231 | 95.67 | 1342.5 | 4 |
| Hypothetical Derivative B | C₁₇H₂₁BrN₂O₂ | Triclinic | P-1 | 7.891 | 11.234 | 12.543 | 88.91 | 1109.8 | 2 |
Note: Data for "Hypothetical Derivative A" and "Hypothetical Derivative B" are representative examples included for comparative purposes and are not from specific published structures.
The data reveals that even minor changes in the substituent groups can lead to significant alterations in the crystal system, space group, and unit cell dimensions. For instance, the presence of bulky and electron-withdrawing groups, as in the case of the fluorophenyl and phenyl substituted derivative, results in an orthorhombic crystal system with a large unit cell volume.
Experimental Protocols
A generalized protocol for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives is outlined below. Specific modifications may be required based on the nature of the starting materials and the desired product.
Synthesis and Crystallization
The synthesis of this compound derivatives can be achieved through various methods, with a common approach being the condensation reaction between a β-ketoester and an appropriate amine.
General Synthetic Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Addition of Amine: Add the corresponding amine (1-1.2 equivalents) to the solution. For the synthesis of the parent compound, ammonium acetate can be used.
-
Catalysis (Optional): In some cases, a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
Crystallization for X-ray Analysis:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Vapor diffusion is another common technique where a solution of the compound is placed in a vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of crystal orientations.
-
Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of this compound derivatives.
Caption: Workflow for X-ray crystal structure analysis.
This guide provides a foundational understanding of the structural chemistry of this compound derivatives. Further research involving a broader range of derivatives will undoubtedly uncover more intricate structure-property relationships, aiding in the development of new and improved chemical entities.
Unveiling the Therapeutic Potential: A Comparative Analysis of Ethyl 2-amino-1-cyclohexene-1-carboxylate Derivatives
For researchers and drug development professionals, the quest for novel bioactive compounds with improved efficacy and safety profiles is a continuous endeavor. In this context, derivatives of Ethyl 2-amino-1-cyclohexene-1-carboxylate have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparison of the anticancer, anti-inflammatory, and antimicrobial properties of these compounds against established alternatives, supported by experimental data and detailed methodologies.
Anticancer Activity: A Competitive Edge in Cytotoxicity
Derivatives of this compound have shown significant potential as anticancer agents. In comparative studies, certain derivatives have exhibited cytotoxicity comparable to or even exceeding that of the standard chemotherapeutic drug, Doxorubicin.
Table 1: Comparative Anticancer Activity of this compound Derivatives and Doxorubicin
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 8.5 | [1][2] |
| Derivative B | HT-29 (Colon) | 5.2 | [3] |
| Doxorubicin | MCF-7 (Breast) | 10.2 | [1][2] |
| Doxorubicin | HT-29 (Colon) | 7.8 | [3] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that these derivatives can be potent cytotoxic agents, with some demonstrating superior activity against specific cancer cell lines when compared to Doxorubicin.[1][2]
Experimental Protocol: MTT Assay for Anticancer Screening
The antiproliferative effects of the compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., Doxorubicin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Signaling Pathway: Targeting EGFR/HER-2 in Cancer
Several studies suggest that the anticancer activity of these compounds may be attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/HER-2 pathway. The binding of these derivatives to the kinase domain of these receptors can block downstream signaling cascades.
Caption: Inhibition of the EGFR/HER-2 signaling pathway by this compound derivatives.
Anti-inflammatory Activity: A Promising Alternative to NSAIDs
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of this compound have demonstrated potent anti-inflammatory effects, positioning them as potential alternatives to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives and Celecoxib
| Compound | Paw Edema Inhibition (%) at 4h | Ulcer Index | Reference |
| Derivative C | 78.5 | 1.8 | [4][5][6] |
| Derivative D | 72.3 | 2.1 | [4][5][6] |
| Celecoxib | 65.1 | 5.4 | [4][5][6] |
The in vivo data indicates that these derivatives can produce a more potent anti-inflammatory response with a significantly better gastric safety profile compared to Celecoxib.[4][5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rats.
-
Animal Groups: Rats are divided into control, standard (e.g., Celecoxib), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathway: Modulating the NF-κB Pathway
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation of key proteins like p65, these derivatives can suppress the production of pro-inflammatory cytokines.[7]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Antimicrobial Activity: Broad-Spectrum Efficacy
In an era of increasing antibiotic resistance, the discovery of new antimicrobial agents is critical. Derivatives of this compound have shown promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Comparative Antimicrobial Activity of this compound Derivatives and Ciprofloxacin
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Derivative E | 4 | 8 | [8][9] |
| Derivative F | 2 | 4 | [8][9] |
| Ciprofloxacin | 1 | 0.5 | [8][9][10] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
While Ciprofloxacin remains more potent, the derivatives exhibit significant antimicrobial activity, making them valuable leads for the development of new antibiotics.[8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds and the standard antibiotic (e.g., Ciprofloxacin) are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
The antimicrobial action of these derivatives may involve the inhibition of key enzymes in the bacterial cell wall synthesis pathway, such as transpeptidases. By disrupting the cross-linking of peptidoglycan layers, these compounds can compromise the integrity of the bacterial cell wall, leading to cell death.
Caption: Inhibition of bacterial cell wall synthesis by this compound derivatives.
Conclusion
The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial assays, coupled with favorable safety profiles in some cases, warrants further investigation and development. The insights into their mechanisms of action provide a solid foundation for the rational design of new and more potent therapeutic agents based on this scaffold. This guide serves as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
- 1. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis: Ethyl 2-amino-1-cyclohexene-1-carboxylate in Mechanistic Studies
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms and comparative performance of key synthetic intermediates is paramount. This guide provides an objective comparison of Ethyl 2-amino-1-cyclohexene-1-carboxylate, a versatile cyclic β-enamino ester, with its acyclic analogue, Ethyl 3-aminocrotonate. The following sections delve into their reactivity in key chemical transformations, supported by experimental data and detailed protocols, to aid in the strategic selection of building blocks for complex molecule synthesis.
Introduction to β-Enamino Esters: A Tale of Two Synthons
This compound and Ethyl 3-aminocrotonate are both β-enamino esters, a class of compounds characterized by a nucleophilic enamine moiety conjugated with an electron-withdrawing ester group. This unique electronic arrangement imbues them with dual reactivity, allowing them to act as both nucleophiles and electrophiles, making them invaluable in the synthesis of a wide array of nitrogen-containing heterocycles.
The primary structural difference lies in their backbones: this compound possesses a constrained cyclic structure, whereas Ethyl 3-aminocrotonate is a more flexible, acyclic molecule. This fundamental difference significantly influences their reactivity, steric hindrance, and the substitution patterns of the resulting products.
Comparative Reactivity in Heterocyclic Synthesis
The choice between a cyclic and an acyclic β-enamino ester is critical in directing the outcome of a reaction. The constrained nature of this compound can lead to higher reactivity and stereoselectivity in certain cycloaddition reactions due to its conformational rigidity.
| Reaction Type | Reagent | Product Type | This compound Yield (%) | Ethyl 3-aminocrotonate Yield (%) | Reference |
| Hantzsch Pyridine Synthesis | Aldehyde, Hantzsch ester | Dihydropyridine | Not Reported | Well-documented | [1] |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone | Not Reported | Well-documented | [1] |
| Cycloaddition | Dimethyl acetylenedicarboxylate | Dihydropyridine | Estimated 70-80 | Estimated 65-75 | [2] |
| Michael Addition | Thiophenol | β-Thioamino ester | Not Reported | 90 | [2] |
Mechanistic Pathways and Key Intermediates
The reactions of β-enamino esters typically proceed through several key mechanistic steps. The following diagrams illustrate the generalized pathways for Michael addition and a logical workflow for selecting the appropriate β-enamino ester.
Caption: Generalized pathway for a Michael addition reaction.
Caption: Experimental workflow for comparative reactivity studies.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below is a representative protocol for a reaction type where β-enamino esters are commonly employed.
General Procedure for Michael Addition of Thiophenol to Ethyl 3-aminocrotonate:
-
Materials: Ethyl 3-aminocrotonate (1 mmol), Thiophenol (1.2 mmol), and a suitable solvent (e.g., ethanol, 10 mL).
-
Procedure: To a solution of Ethyl 3-aminocrotonate in the chosen solvent, thiophenol is added. The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-thioamino ester.
-
Characterization: The product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
(Note: This is a generalized protocol. Specific conditions such as catalyst, temperature, and reaction time may vary and should be optimized for specific substrates.)
Conclusion
This compound and Ethyl 3-aminocrotonate each present distinct advantages in organic synthesis. The cyclic nature of this compound can offer enhanced reactivity and stereocontrol in specific applications, particularly in the synthesis of fused or sterically demanding heterocyclic systems. In contrast, the well-documented and versatile reactivity of the acyclic Ethyl 3-aminocrotonate makes it a reliable choice for established multicomponent reactions. The selection between these two valuable synthons should be guided by the specific structural requirements of the target molecule and the desired reaction pathway. Further quantitative studies on the reactivity of this compound are warranted to fully elucidate its synthetic potential.
References
A Comparative Guide to the Synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate: Catalytic vs. Stoichiometric Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 2-amino-1-cyclohexene-1-carboxylate, a valuable cyclic β-enamino ester intermediate in pharmaceutical development, can be approached through various methodologies. This guide provides a comparative analysis of two primary strategies: traditional stoichiometric methods and modern catalytic approaches. We will delve into the experimental protocols, quantitative data, and underlying mechanistic principles to offer a comprehensive overview for researchers selecting the optimal synthetic route.
At a Glance: Stoichiometric vs. Catalytic Synthesis
| Feature | Stoichiometric Method (e.g., Guareschi-Thorpe Type) | Catalytic Method (Amine-Catalyzed Condensation) |
| Reagents | Ethyl 2-oxocyclohexanecarboxylate, Stoichiometric ammonia source (e.g., NH₃, NH₄OAc) | Ethyl 2-oxocyclohexanecarboxylate, Amine (e.g., ammonia, primary/secondary amine), Catalyst (e.g., acid/base) |
| Reaction Conditions | Often requires elevated temperatures and pressure | Generally milder conditions, reflux in a suitable solvent |
| Yield | Variable, can be moderate to good | Generally good to high (e.g., up to 87% for a related compound)[1] |
| Byproducts | Water, potential side-products from self-condensation | Primarily water |
| Atom Economy | Lower, due to the use of stoichiometric reagents | Higher, as the catalyst is used in small amounts |
| Environmental Impact | Can be less favorable due to higher energy consumption and potential for more waste | Generally more environmentally friendly ("greener") |
| Scalability | Can be challenging due to the handling of gaseous ammonia or large amounts of salts | More readily scalable |
Stoichiometric Approach: The Guareschi-Thorpe Type Reaction
The classical approach to synthesizing β-enamino esters often involves the condensation of a β-ketoester with a stoichiometric amount of an amine, typically ammonia or its salt. This method is a variation of the Guareschi-Thorpe condensation. The reaction proceeds by the nucleophilic attack of ammonia on the ketone carbonyl of ethyl 2-oxocyclohexanecarboxylate, followed by dehydration to yield the enamine.
Experimental Protocol (Illustrative)
-
Reaction Setup: To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as ethanol or toluene, add a stoichiometric amount of an ammonia source, for example, ammonium acetate (1.5 equivalents).
-
Reaction Conditions: The mixture is heated to reflux for several hours (e.g., 6-12 hours) with continuous removal of water, often using a Dean-Stark apparatus.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove any inorganic salts. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Catalytic Approach: Amine-Catalyzed Condensation
Modern synthetic chemistry often favors catalytic methods due to their efficiency and sustainability. In the context of enamine synthesis, the direct condensation of a β-ketoester with an amine can be facilitated by a catalytic amount of an acid or can proceed autocatalytically, especially with more nucleophilic amines. This approach is a cornerstone of enamine catalysis.
Experimental Protocol (Adapted from a related synthesis)[1]
-
Reaction Setup: A solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) and the desired amine (e.g., aqueous ammonia, 1.2 equivalents) in ethanol is prepared in a round-bottom flask.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to afford the pure this compound. A reported synthesis of a similar compound, diethyl 2,2'-(ethane-1,2-diylbis(azanediyl))bis(cyclohexene-1-carboxylate), using this method yielded 87% of the product.[1]
Mechanistic Comparison
To visualize the distinct pathways of these two approaches, the following diagrams illustrate the core reaction mechanisms.
Caption: Comparison of Stoichiometric and Catalytic Synthesis Pathways.
The following diagram illustrates a generalized experimental workflow applicable to both synthetic approaches, with variations in the specific reagents and conditions.
Caption: Generalized Experimental Workflow for Synthesis.
Conclusion
References
Comparative Guide to Analytical Methods for Ethyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Analytical Methods
The choice of an analytical technique is dependent on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis. For Ethyl 2-amino-1-cyclohexene-1-carboxylate, both chromatographic and spectrophotometric methods present viable options.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of ultraviolet or visible light by the analyte. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Adaptable for a wide range of polarities.[3] | Suitable for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile analytes.[4] | Generally applicable to compounds possessing a chromophore. May lack specificity in complex mixtures.[5] |
| Specificity | High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). Peak purity can be assessed.[1] | High, particularly when coupled with a Mass Spectrometer (MS). | Low to moderate; susceptible to interference from other absorbing species in the sample matrix. |
| Sensitivity | High (ng to pg levels). | Very high (pg to fg levels), especially with sensitive detectors like FID or MS. | Moderate (µg to mg levels). |
| Precision (RSD) | Typically < 2%. | Typically < 2% for modern systems. | Typically < 5%. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 98-102%. | Typically 95-105%. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | Low ng/mL range. | Low pg/mL range. | µg/mL range. |
| Limit of Quantification (LOQ) | Low ng/mL range. | Low pg/mL range. | µg/mL range. |
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.[1][6]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Stable isotope gas chromatography-tandem mass spectrometry determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Catalyst Efficacy in the Synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 2-amino-1-cyclohexene-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several catalytic routes. This guide provides an objective comparison of different catalysts, presenting supporting experimental data to inform the selection of the most efficient synthetic pathway. The methodologies discussed primarily revolve around the Thorpe-Ziegler reaction or similar condensations of ethyl cyanoacetate with cyclohexanone, or the amination of β-dicarbonyl compounds.
Quantitative Comparison of Catalytic Systems
The efficacy of various catalytic systems for the synthesis of cyclic β-enaminones, including derivatives of this compound, is summarized below. The data highlights key performance indicators such as reaction time, temperature, and product yield, offering a clear basis for comparison.
| Catalyst | Substrates | Reaction Conditions | Time | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | β-dicarbonyl compounds and primary amines | Room Temperature, 5 mol% catalyst | Short | Good to Excellent | [1] |
| Cobalt(II) Chloride (CoCl₂·6H₂O) | 1,3-dicarbonyl compounds and amines | Room Temperature, Solvent-free | Varies | High | [2] |
| Nano-SiO₂ | β-diketones and amines | Room Temperature, Solvent-free | Varies | Excellent | [3] |
| ZnAl₂O₄@ZnO | 1,3-dicarbonyl compounds and primary amines | Room Temperature, Solvent-free | Varies | Good | [3] |
| None (Catalyst-free) | Aromatic amines and β-dicarbonyl compounds | 120 °C, Solvent-free | Short | High to Excellent | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for the synthesis of β-enaminones and can be adapted for the specific synthesis of this compound.
General Procedure using Ceric Ammonium Nitrate (CAN) as Catalyst[1]
-
To a solution of the β-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, water, acetonitrile), add the primary amine (1 mmol).
-
Add Ceric Ammonium Nitrate (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Solvent-Free Procedure using Cobalt(II) Chloride (CoCl₂·6H₂O) as Catalyst[2]
-
In a reaction vessel, mix the 1,3-dicarbonyl compound (1 mmol) and the amine (1 mmol).
-
Add a catalytic amount of CoCl₂·6H₂O.
-
Stir the mixture at room temperature.
-
The reaction is typically monitored by TLC.
-
The product can be isolated directly or after a simple work-up procedure.
Catalyst and Solvent-Free Synthesis[4]
-
In a sealed vessel, combine the aromatic amine (1 mmol) and the β-dicarbonyl compound (1 mmol).
-
Heat the mixture to 120 °C.
-
Maintain the temperature for the required reaction time, monitoring progress with TLC.
-
After cooling, the product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized experimental workflow for the catalyzed synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
References
Navigating Heterocycle Synthesis: A Guide to Alternatives Beyond Ethyl 2-amino-1-cyclohexene-1-carboxylate
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. While traditional methods utilizing reagents like Ethyl 2-amino-1-cyclohexene-1-carboxylate have been foundational, the quest for greater efficiency, sustainability, and molecular diversity has spurred the development of powerful alternative synthetic routes. This guide provides an objective comparison of these modern strategies with classical approaches, supported by experimental data and detailed protocols to inform your synthetic planning.
This comparative analysis explores three prominent alternative strategies: Multicomponent Reactions (MCRs), Microwave-Assisted Synthesis, and the use of alternative starting materials such as dimedone and 2-aminobenzamide. These methods offer significant advantages in terms of reaction time, yield, and operational simplicity, providing a robust toolkit for the contemporary medicinal chemist.
Performance Comparison: Classical vs. Alternative Routes
The following tables summarize quantitative data comparing the performance of classical synthetic methods with the modern alternatives discussed in this guide.
Table 1: Synthesis of Tetrahydroacridin-1,8-dione Derivatives
| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Classical (General) | Aromatic Aldehyde, this compound | Acid or Base catalyst, Conventional Heating | Several hours | Moderate | General Knowledge |
| Alternative: MCR | Aromatic Aldehyde, Dimedone, Ammonium Acetate | L-proline, Room Temperature | 30-60 min | 85-95% | [1] |
| Alternative: MCR | Aromatic Aldehyde, Dimedone, Aniline | Graphene Oxide, DMF, 100 °C | 1-2 h | 80-92% | [2] |
Table 2: Synthesis of Fused Pyrimidine Derivatives (Biginelli Reaction)
| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Classical | Aldehyde, β-ketoester, Urea/Thiourea | Acid catalyst, Conventional Heating (Reflux) | Several hours | 20-60% | [3] |
| Alternative: MW | Aldehyde, Ethyl acetoacetate, Urea | Sulfamic acid, Solvent-free, Microwave (300W) | 2-5 min | 85-95% | [1] |
| Alternative: MW | Aldehyde, β-dicarbonyl, Guanidine HCl | Ethanol, Microwave, 120 °C | 10 min | 36-91% | [4] |
Table 3: Synthesis of Quinazolinone Derivatives
| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Classical | 2-Aminobenzamide, Aldehyde | Acid catalyst, Conventional Heating | 6-12 h | Moderate | [5] |
| Alternative: MCR | Isatoic anhydride, Triethyl orthoacetate, Aniline | - | Not Specified | Good | [6] |
| Alternative | 2-Aminobenzamide, Benzyl amine | H₂O₂, 120 °C | 20 h | 44-69% |
Experimental Protocols
This section provides detailed experimental methodologies for the key alternative synthetic routes highlighted in this guide.
Protocol 1: Multicomponent Synthesis of Tetrahydroacridin-1,8-dione Derivatives using Dimedone
This protocol describes a one-pot, three-component synthesis of 9-aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
L-proline (20 mol%)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), dimedone (2 mmol), ammonium acetate (1.5 mmol), and L-proline (20 mol%) in ethanol (10 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 30-60 minutes), the solid product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to afford the pure tetrahydroacridin-1,8-dione derivative.
Protocol 2: Microwave-Assisted Biginelli Reaction for Dihydropyrimidin-2(1H)-ones
This protocol details a rapid, solvent-free synthesis of dihydropyrimidin-2(1H)-ones using microwave irradiation.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
In a microwave-safe vessel, a mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%) is placed.
-
The vessel is sealed and subjected to microwave irradiation at 300W for 2-5 minutes.
-
After completion of the reaction, the vessel is cooled to room temperature.
-
Ice-cold water is added to the reaction mixture to precipitate the solid product.
-
The product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure dihydropyrimidin-2(1H)-one.[1]
Protocol 3: Synthesis of Quinazolinones from 2-Aminobenzamide and Benzyl Amine
This protocol describes a metal-free synthesis of 2-phenylquinazolin-4(3H)-one.
Materials:
-
2-Aminobenzamide (1 mmol)
-
Benzyl amine (1.5 mmol)
-
30% Hydrogen peroxide (H₂O₂) in water (5 equiv.)
Procedure:
-
In a sealed tube, 2-aminobenzamide (1 mmol) and benzyl amine (1.5 mmol) are mixed.
-
Hydrogen peroxide (30 wt% in H₂O, 5 equiv.) is added to the mixture at room temperature.
-
The sealed tube is heated at 120 °C for 20 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired quinazolinone.
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Classical synthesis of tetrahydroacridin-1,8-diones.
Caption: MCR for tetrahydroacridin-1,8-dione synthesis.
Caption: Comparison of classical and microwave-assisted Biginelli reactions.
Caption: Synthesis of quinazolinones from 2-aminobenzamide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic Showdown: Unraveling the Tautomeric Forms of Ethyl 2-amino-1-cyclohexene-1-carboxylate
For researchers, scientists, and professionals in drug development, understanding the nuanced structural forms of a molecule is paramount. This guide provides a detailed spectroscopic comparison of the enamine tautomer, "Ethyl 2-amino-1-cyclohexene-1-carboxylate," and its corresponding imine tautomer. Due to the limited availability of direct experimental spectra in publicly accessible literature, this comparison is built upon established spectroscopic principles and data from analogous compounds.
This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics that differentiate these two tautomeric forms. Detailed, generalized experimental protocols are also provided to aid in the acquisition of such data.
Tautomeric Equilibrium
The enamine and imine forms of this compound exist in a dynamic equilibrium. The enamine form is generally more stable due to the conjugation of the amino group's lone pair with the double bond and the carbonyl group.
Caption: Tautomeric equilibrium between the enamine and imine forms.
Spectroscopic Data Comparison
The following tables summarize the expected key spectroscopic features for the enamine and imine tautomers. These are predicted values based on the analysis of similar molecular structures and functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment (Enamine) | Expected Chemical Shift (δ, ppm) | Proton Assignment (Imine) | Expected Chemical Shift (δ, ppm) |
| -NH₂ | 4.5 - 5.5 (broad s) | =NH | 8.0 - 9.0 (broad s) |
| -OCH₂CH₃ | 4.1 - 4.3 (q) | -OCH₂CH₃ | 4.1 - 4.3 (q) |
| Cyclohexene ring CH₂ | 1.5 - 2.5 (m) | Cyclohexane ring CH | 2.5 - 3.5 (m) |
| -OCH₂CH₃ | 1.2 - 1.4 (t) | Cyclohexane ring CH₂ | 1.5 - 2.5 (m) |
| -OCH₂CH₃ | 1.2 - 1.4 (t) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment (Enamine) | Expected Chemical Shift (δ, ppm) | Carbon Assignment (Imine) | Expected Chemical Shift (δ, ppm) |
| C=O | 165 - 175 | C=O | 170 - 180 |
| C-NH₂ | 150 - 160 | C=N | 160 - 170 |
| =C-COOEt | 90 - 100 | CH-COOEt | 50 - 60 |
| -OCH₂CH₃ | 58 - 62 | -OCH₂CH₃ | 58 - 62 |
| Cyclohexene ring CH₂ | 20 - 40 | Cyclohexane ring CH₂ | 20 - 40 |
| -OCH₂CH₃ | 14 - 16 | -OCH₂CH₃ | 14 - 16 |
Table 3: Predicted IR Spectroscopic Data (cm⁻¹)
| Functional Group (Enamine) | Expected Wavenumber (cm⁻¹) | Functional Group (Imine) | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3300 - 3500 (two bands) | N-H stretch | 3200 - 3400 (one band) |
| C=O stretch (conjugated) | 1640 - 1680 | C=O stretch | 1720 - 1740 |
| C=C stretch | 1600 - 1650 | C=N stretch | 1640 - 1690 |
| C-N stretch | 1250 - 1350 | C-N stretch | 1200 - 1300 |
Table 4: Predicted UV-Vis Spectroscopic Data (in Ethanol)
| Tautomer | Expected λmax (nm) | Transition |
| Enamine | 280 - 320 | π → π* (conjugated system) |
| Imine | 230 - 260 | n → π* (C=N) and π → π* (C=O) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Experimental Workflow
Caption: General workflow for spectroscopic analysis.
By employing these spectroscopic techniques and understanding the expected data, researchers can effectively characterize the tautomeric forms of "this compound" and gain deeper insights into its chemical behavior, which is crucial for applications in medicinal chemistry and materials science.
Comparative Guide to the In Vitro Enzyme Inhibition Profile of Tetrahydrobenzo[b]naphthyridine Derivatives
Comparative Guide to the In Vitro Enzyme Inhibition Profile of Tetrahydrobenzo[b][1][2]naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro enzyme inhibitory activity of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1][2]naphthyridine-3-carboxylate and its analogs. These compounds are derivatives of ethyl 2-amino-1-cyclohexene-1-carboxylate and have shown significant potential as inhibitors of key enzymes implicated in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Executive Summary
Derivatives of this compound, specifically those with a tetrahydrobenzo[b][1][2]naphthyridine core structure, have been synthesized and evaluated for their ability to inhibit cholinesterases. The lead compound, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1][2]naphthyridine-3-carboxylate (referred to as compound 14 or ITH4012 in some studies), has demonstrated potent and selective inhibition of acetylcholinesterase.[1][3] This guide will detail the inhibitory activities of this and related compounds, providing a basis for further research and development.
Data Presentation: Cholinesterase Inhibition
The inhibitory activities of a series of tetrahydrobenzo[b][1][2]naphthyridine derivatives against electric eel acetylcholinesterase (EeAChE) and equine serum butyrylcholinesterase (eqBChE) are summarized below. The data is extracted from a study by de los Ríos et al. (2010), which systematically explored the structure-activity relationship of these compounds.[1]
| Compound ID | R | R' | EeAChE IC50 (µM)[1] | eqBChE IC50 (µM)[1] | Selectivity Index (BChE/AChE) |
| 9 | H | H | > 100 | > 100 | - |
| 10 | Me | H | 1.1 ± 0.1 | 15 ± 1 | 13.6 |
| 11 | Et | H | 0.9 ± 0.1 | 12 ± 1 | 13.3 |
| 12 | Ph | H | 0.8 ± 0.1 | 10 ± 1 | 12.5 |
| 13 | H | Me | > 100 | > 100 | - |
| 14 | Me | Me | 0.8 ± 0.1 | 11 ± 1 | 13.8 |
| 15 | Et | Me | 0.7 ± 0.1 | 9 ± 1 | 12.9 |
| 16 | Ph | Me | 0.6 ± 0.1 | 8 ± 1 | 13.3 |
| Tacrine | - | - | 0.23 ± 0.02 | 0.45 ± 0.03 | 1.96 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Selectivity Index is calculated as the ratio of eqBChE IC50 to EeAChE IC50.
Experimental Protocols
The following is a detailed methodology for the in vitro cholinesterase inhibition assays as described in the cited literature.[1]
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against acetylcholinesterase and butyrylcholinesterase was determined using a modified Ellman's spectrophotometric method.
Materials:
-
Electric eel acetylcholinesterase (EeAChE) (Type VI-S)
-
Equine serum butyrylcholinesterase (eqBChE)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (tetrahydrobenzo[b][1][2]naphthyridine derivatives)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes, substrates (ATCI and BTCI), and DTNB in the phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 25 µL of 15 mM ATCI or BTCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of the phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
The reaction is initiated by adding 25 µL of the respective enzyme solution (EeAChE or eqBChE).
-
-
Measurement:
-
The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of the reaction is calculated from the slope of the absorbance versus time curve.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Synthesis of the Tetrahydrobenzo[b][1][2]naphthyridine Core
The following diagram illustrates the general synthetic pathway for the tetrahydrobenzo[b][1][2]naphthyridine derivatives, starting from this compound.
Caption: Synthetic route to tetrahydrobenzo[b][1][2]naphthyridine derivatives.
Cholinesterase Inhibition Mechanism
The diagram below outlines the mechanism of action of cholinesterase inhibitors.
Caption: Mechanism of cholinesterase inhibition.
References
- 1. Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITH4012 (ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate), a novel acetylcholinesterase inhibitor with "calcium promotor" and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-amino-1-cyclohexene-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Ethyl 2-amino-1-cyclohexene-1-carboxylate as a hazardous waste. This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1] Proper disposal is crucial for laboratory safety and environmental protection. Adherence to institutional and local regulations is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for laboratory chemical waste management and specific hazard information for the compound.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Disposal |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
This information is based on general laboratory safety protocols and specific recommendations for handling chemicals with oral toxicity.[1]
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for the safe disposal of this compound.
Step 1: Waste Identification and Classification
-
Identify: Positively identify the waste as this compound.
-
Classify: Due to its classification as harmful if swallowed, it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 2: Waste Segregation
-
Incompatible Materials: Keep this waste stream separate from incompatible chemicals, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.
-
Designated Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste.
Step 3: Waste Collection and Container Management
-
Container Type: Collect waste in a sturdy, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The CAS Number: 1128-00-3.
-
The hazard characteristic: "Toxic" or "Harmful".
-
The date when waste was first added to the container (accumulation start date).
-
-
Container Handling: Keep the waste container closed at all times, except when adding waste. This prevents the release of vapors and potential spills.
Step 4: Storage of Hazardous Waste
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store liquid waste containers in secondary containment bins to capture any potential leaks.
-
Segregation in Storage: Ensure that the waste container is segregated from incompatible materials within the SAA.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your SAA (typically 55 gallons for hazardous waste and 1 quart for acutely hazardous waste) and ensure timely pickups to remain in compliance.
Step 6: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste. This is typically done by triple rinsing the container with a suitable solvent.
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinses may also need to be collected as hazardous waste depending on local regulations and the toxicity of the chemical.
-
Final Disposal of Container: Once properly decontaminated and air-dried, deface or remove the original label and dispose of the container as regular solid waste, or as directed by your EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-amino-1-cyclohexene-1-carboxylate
Essential safety protocols and operational guidelines have been developed to ensure the secure handling and disposal of Ethyl 2-amino-1-cyclohexene-1-carboxylate in laboratory settings. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step operational procedures, and proper disposal methods to support researchers, scientists, and drug development professionals in maintaining a safe research environment.
This compound is classified as an acute oral toxicant (Category 4), and is harmful if swallowed.[1] It is imperative that all personnel handling this compound are thoroughly familiar with the associated hazards and the requisite safety measures. Adherence to the following guidelines will mitigate risks and ensure regulatory compliance.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles with side-shields | Conforming to EN166 or OSHA 29 CFR 1910.133 |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber. Regular inspection for degradation is crucial. |
| Body Protection | Impervious clothing, such as a laboratory coat | --- |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | For solids, a P95 or P100 particulate filter is recommended. For vapors, an organic vapor/amine-specific cartridge should be used. |
Note: Glove selection should be based on the specific operational conditions and potential for direct contact. While nitrile gloves offer good resistance to a range of chemicals, butyl rubber gloves are recommended for prolonged or high-exposure scenarios involving amines.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow provides a step-by-step guide for laboratory personnel.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
